Multiflorenol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22-,23+,24-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFUASMRJUVZJP-GIIHIBIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]1CC(CC2)(C)C)C)(CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177231 | |
| Record name | Multiflorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2270-62-4 | |
| Record name | Multiflorenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Multiflorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MULTIFLORENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2TU3PU8DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Multiflorenol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorenol, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to this compound. This document consolidates current knowledge to support further research and development efforts.
Natural Sources and Distribution
This compound is a secondary metabolite found in a variety of plant species. Its distribution within the plant kingdom, however, is not uniform, with concentrations varying significantly between species and even within different tissues of the same plant. The primary documented natural sources of this compound include:
-
Cucurbitaceae Family:
-
Muskmelon (Cucumis melo): The seeds of the muskmelon are a known source of this compound and its isomer, isothis compound.
-
Bitter Gourd (Momordica charantia): This plant is a recognized source of various triterpenoids, including this compound.
-
-
Asteraceae Family:
-
Picris hieracioides: This flowering plant has been reported to contain this compound.
-
-
Euphorbiaceae Family:
-
Suregada multiflora: This plant species is another documented source of this compound.
-
While these plants are identified as sources, comprehensive quantitative data on the concentration of this compound in different plant parts (leaves, stems, roots, fruits, seeds) remains limited in publicly available literature. The table below summarizes the currently known sources.
Table 1: Natural Sources of this compound
| Family | Genus | Species | Common Name | Plant Part(s) |
| Cucurbitaceae | Cucumis | melo | Muskmelon | Seeds |
| Cucurbitaceae | Momordica | charantia | Bitter Gourd | Not specified |
| Asteraceae | Picris | hieracioides | Hawkweed Oxtongue | Not specified |
| Euphorbiaceae | Suregada | multiflora | --- | Not specified |
Biosynthesis of this compound
The biosynthesis of this compound follows the well-established isoprenoid pathway, which is responsible for the formation of all triterpenoids. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These five-carbon units are sequentially added to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene.
The crucial cyclization of 2,3-oxidosqualene, formed from the oxidation of squalene, is the key branching point in triterpenoid biosynthesis. It is hypothesized that a specific oxidosqualene cyclase (OSC) enzyme catalyzes the intricate series of cyclizations and rearrangements of the 2,3-oxidosqualene backbone to yield the characteristic this compound skeleton. The subsequent steps may involve modifications by other enzymes, such as cytochrome P450 monooxygenases, to introduce hydroxyl groups.
Experimental Protocols: A General Framework
While specific, detailed protocols for the extraction and quantification of this compound are not widely published, a general workflow can be established based on standard methodologies for triterpenoid analysis.
Extraction and Isolation
The extraction of this compound from plant material typically involves the use of organic solvents. The choice of solvent and extraction technique can significantly impact the yield and purity of the final extract.
Methodology:
-
Sample Preparation: The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: Continuous extraction with a solvent such as hexane, chloroform, or methanol.
-
Maceration: Soaking the plant material in a solvent at room temperature for an extended period.
-
Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration and extraction efficiency.
-
-
Fractionation: The crude extract can be further fractionated using techniques like liquid-liquid partitioning or column chromatography (e.g., silica gel) to separate compounds based on polarity.
Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable techniques for the quantification and identification of this compound.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Methodology:
-
Sample Preparation: The dried extract is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and filtered.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for triterpenoid separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detector: A Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be used for detection and quantification.
-
-
Quantification: A calibration curve is generated using a purified this compound standard to determine the concentration in the sample.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile or derivatized non-volatile compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.
-
Methodology:
-
Derivatization: As this compound has a hydroxyl group, derivatization (e.g., silylation) is often necessary to increase its volatility for GC analysis.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: Helium is the typical carrier gas.
-
Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum is compared with a library of known spectra (e.g., NIST) for identification.
-
Future Perspectives
The study of this compound is an emerging field with significant potential. Future research should focus on:
-
Quantitative Screening: A systematic and quantitative analysis of a wider range of plant species to identify new and potent sources of this compound.
-
Optimization of Extraction: Development and optimization of efficient and scalable extraction and purification protocols.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes, particularly the oxidosqualene cyclase, involved in this compound biosynthesis. This knowledge could enable metabolic engineering approaches for enhanced production in microbial or plant-based systems.
-
Pharmacological Evaluation: In-depth investigation of the biological activities of this compound to validate its potential as a therapeutic agent.
This guide provides a foundational understanding of this compound for researchers and professionals in the field. The provided frameworks for analysis and the outline of the biosynthetic pathway are intended to facilitate further exploration and innovation in the study of this promising natural compound.
The Discovery and Isolation of Multiflorenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and isolation of multiflorenol, a pentacyclic triterpenoid alcohol. It details the initial extraction and purification from its natural source, summarizes its key physicochemical and spectroscopic properties, and outlines the experimental protocols employed in its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound (C₃₀H₅₀O) is a naturally occurring pentacyclic triterpenoid belonging to the friedelane family. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to the scientific community. This compound itself has been noted for certain biological properties, although it remains a subject of ongoing research. This guide focuses on the foundational aspects of its discovery and isolation.
Discovery and Initial Isolation
This compound was first isolated in 1961 by H. N. Khastgir and P. Sengupta.[1] The compound was extracted from the bark of Gelonium multiflorum (A. Juss.), a plant now taxonomically classified as Suregada multiflora.[1] The initial work laid the groundwork for the structural elucidation of this novel triterpenoid.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.73 g/mol |
| Melting Point | 188-190 °C |
| Specific Optical Rotation | [α]D +55° (in Chloroform) |
| IUPAC Name | (3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol[2] |
| CAS Number | 2270-62-4[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[1] |
Spectroscopic Data:
Experimental Protocols
The following sections detail the methodologies for the extraction and isolation of this compound as would be consistent with the practices of the era of its discovery, supplemented with modern techniques for clarity and reproducibility.
Extraction of this compound from Suregada multiflora
The initial step involves the extraction of the crude triterpenoid mixture from the plant material.
Protocol:
-
Preparation of Plant Material: Air-dried and powdered bark of Suregada multiflora is used as the starting material.
-
Solvent Extraction: The powdered bark is subjected to Soxhlet extraction with a non-polar solvent such as petroleum ether or hexane for an extended period (typically 18-24 hours). This process selectively extracts lipids, sterols, and triterpenoids.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude, semi-solid residue.
Isolation and Purification of this compound
The crude extract, containing a mixture of compounds, is then subjected to chromatographic separation to isolate pure this compound.
Protocol:
-
Chromatographic Column Preparation: A glass column is packed with a suitable adsorbent, such as neutral alumina or silica gel, using a slurry method with the initial eluting solvent.
-
Adsorption of Crude Extract: The concentrated crude extract is dissolved in a minimal amount of a suitable solvent (e.g., benzene or chloroform) and adsorbed onto a small amount of the adsorbent. This is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent gradient would be petroleum ether followed by increasing proportions of benzene, and then ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring of Fractions: The composition of each fraction is monitored by thin-layer chromatography (TLC). The TLC plates are developed in an appropriate solvent system and visualized using a universal spray reagent such as a solution of ceric sulfate in sulfuric acid followed by heating.
-
Isolation and Crystallization: Fractions containing the compound of interest (identified by its Rf value) are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system, such as a mixture of chloroform and methanol, to yield pure, crystalline this compound.
Mandatory Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound.
Biological Activities and Signaling Pathways
While the primary focus of this guide is the discovery and isolation of this compound, it is worth noting some of its reported biological activities. Research has indicated that this compound can inhibit histamine release induced by antigen-antibody reactions.[1] However, it has been found to be inactive against certain human cancer cell lines, including HeLa (cervical), HL-60 (hepatoma), and SMMC-7721 (hepatoma).[1]
As of the current literature, specific signaling pathways directly modulated by this compound have not been extensively elucidated. The broader class of triterpenoids is known to interact with various cellular targets and signaling cascades, including those involved in inflammation and cell proliferation.[3] For instance, many polyphenolic compounds, a category that can sometimes include triterpenoid derivatives, are known to modulate pathways such as NF-κB and MAPK.[4][5] Further research is required to determine the precise molecular targets and signaling pathways through which this compound exerts its biological effects.
Conclusion
The discovery and isolation of this compound by Khastgir and Sengupta marked an important contribution to the field of natural product chemistry. The methodologies employed, though refined over time, laid the foundation for the study of this and other triterpenoids. The detailed physicochemical and spectroscopic data provide the basis for its unambiguous identification. While some biological activities have been reported, the specific signaling pathways and molecular targets of this compound remain a promising area for future investigation, holding potential for applications in drug discovery and development.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound | C30H50O | CID 12312990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Polyphenol Extracts from Three Oregano Species: Hedeoma patens, Lippia graveolens and Lippia palmeri, and Antiproliferative Potential of Lippia graveolens against Two Types of Breast Cancer Cell Lines (MDA-MB-231 and MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C. S. Pande and J. D. Tewari, Journal of the Indian Chemical Society, Vol. 39, 1962, pp. 545-552. - References - Scientific Research Publishing [scirp.org]
- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multiflorenol Biosynthesis Pathway in Plants: A Technical Guide for Researchers
Abstract
Multiflorenol, a pentacyclic triterpenoid, and its derivatives are of significant interest to the pharmaceutical and biotechnology sectors due to their diverse bioactive properties. Understanding the biosynthesis of this compound in plants is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, the responsible genes, and the underlying regulatory mechanisms. We present a consolidation of quantitative data from relevant studies, detailed experimental protocols for key analyses, and visual representations of the pathway and experimental workflows to facilitate comprehension and further research in this field.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of 2,3-oxidosqualene. In plants, these compounds play essential roles in growth, development, and defense. The biosynthesis of specific triterpenoid skeletons is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. This compound is a pentacyclic triterpenoid alcohol that serves as a precursor to a variety of bioactive downstream products. Its biosynthesis is initiated from the ubiquitous isoprenoid pathway, leading to the formation of 2,3-oxidosqualene, which is then cyclized by a specific OSC, this compound synthase. This guide will focus on the core pathway leading to this compound, with a particular emphasis on the enzymatic machinery and the methodologies used for its characterization.
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a linear C30 isoprenoid precursor. This reaction is catalyzed by the enzyme This compound synthase .
From Isoprenoid Precursors to 2,3-Oxidosqualene
The biosynthesis of 2,3-oxidosqualene is a conserved pathway in plants, starting from the precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to form squalene (C30). Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to yield (3S)-2,3-oxidosqualene.
The Key Cyclization Step: this compound Synthase
The commitment step in this compound biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by This compound synthase . This enzyme belongs to the oxidosqualene cyclase (OSC) family. While a dedicated this compound synthase has been sought in various plant species, a closely related enzyme, isothis compound synthase (IMS) , has been identified and characterized from Trichosanthes cucumerina L. (Cucurbitaceae)[1]. This discovery provides a strong model for understanding the biosynthesis of this compound, as isothis compound is a structural isomer of this compound.
The proposed catalytic mechanism of this compound synthase involves a proton-initiated cascade of cyclizations and rearrangements of the 2,3-oxidosqualene substrate within the enzyme's active site. This intricate series of reactions ultimately leads to the formation of the pentacyclic this compound skeleton.
References
A Technical Guide to the Preliminary Biological Screening of Multiflorenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of multiflorenol, a pentacyclic triterpenoid with potential therapeutic applications. Drawing from existing research on this compound-containing plant extracts and structurally related compounds, this document outlines key biological activities for investigation, detailed experimental protocols for their assessment, and potential signaling pathways involved.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring pentacyclic triterpenoid found in various medicinal plants, including Suregada multiflora (formerly Gelonium multiflorum) and Combretum imberbe. Traditional uses of these plants for treating inflammatory conditions, infections, and other ailments suggest that their bioactive constituents, such as this compound, possess significant pharmacological properties. Preliminary scientific evidence points towards the potential of this compound and related triterpenoids as anti-inflammatory, antimicrobial, and cytotoxic agents. This guide provides a framework for the systematic preliminary biological screening of this compound to validate these potential therapeutic effects.
Potential Biological Activities and Screening Strategy
Based on the reported activities of extracts from this compound-containing plants and related triterpenoids, the following biological activities are of primary interest for preliminary screening:
-
Anti-inflammatory Activity: Triterpenoids are known to modulate inflammatory pathways. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators.
-
Antimicrobial Activity: The traditional use of source plants for infections suggests that this compound may possess antibacterial and/or antifungal properties.
-
Cytotoxic Activity: Several triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, making this a crucial area of investigation for this compound's potential as an anticancer agent.
A general workflow for the preliminary biological screening of a natural product like this compound is outlined below.
General workflow for the biological screening of this compound.
Data Presentation: Quantitative Analysis of Biological Activities
While direct quantitative data for this compound is limited in the current literature, studies on closely related compounds and extracts provide valuable benchmarks. The following tables summarize the available data and suggest a template for presenting new experimental findings.
Table 1: Antimicrobial Activity of Triterpenoids from Combretum imberbe
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pentacyclic Triterpenoids | Staphylococcus aureus | 16 - 62 | [1] |
| Pentacyclic Triterpenoids | Escherichia coli | 16 - 62 | [1] |
Note: this compound is a pentacyclic triterpenoid, and these values from related compounds in a this compound-containing plant suggest a potential range of activity.
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter | IC50 (µM) |
| Nitric Oxide Inhibition | RAW 264.7 | NO Production | To be determined |
Table 3: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | To be determined |
| HepG2 | Liver Cancer | To be determined |
| MCF-7 | Breast Cancer | To be determined |
Note: Extracts from Suregada multiflora, a source of this compound, have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound itself may exhibit cytotoxic properties.
Experimental Protocols
Detailed methodologies for the preliminary biological screening of this compound are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Test Organisms:
-
Staphylococcus aureus (Gram-positive bacterium)
-
Escherichia coli (Gram-negative bacterium)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Prepare a 0.5 McFarland standard suspension of the test bacteria.
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 5 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (MHB + bacteria) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours to confirm viability (a color change from blue to pink indicates viable cells).
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Cell Lines:
-
HeLa (cervical cancer)
-
HepG2 (liver cancer)
-
MCF-7 (breast cancer)
Materials:
-
Cancer cell lines
-
DMEM or other appropriate cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualization of Potential Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways that may be modulated by this compound.
Experimental Workflows
Workflow for the Nitric Oxide Inhibition Assay.
Workflow for the Broth Microdilution MIC Assay.
Workflow for the MTT Cytotoxicity Assay.
Potential Signaling Pathways
Many natural products exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound may act at various points in this cascade to reduce the expression of pro-inflammatory genes.
Potential inhibition of the NF-κB pathway by this compound.
To investigate the effect of this compound on this pathway, a Luciferase Reporter Assay can be employed:
-
Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treat the cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Measure luciferase activity to quantify the inhibition of NF-κB transcriptional activity.
The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis. This compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway in cancer cells.
Potential induction of apoptosis by this compound.
To determine if this compound induces apoptosis, Western Blot analysis can be performed:
-
Treat cancer cells with this compound for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against key apoptosis markers such as:
-
Cleaved Caspase-3, -8, and -9
-
Bax (pro-apoptotic)
-
Bcl-2 (anti-apoptotic)
-
PARP (Poly (ADP-ribose) polymerase) cleavage
-
-
An increase in cleaved caspases and PARP, and an increased Bax/Bcl-2 ratio would indicate apoptosis induction.
Conclusion
This technical guide provides a foundational framework for the preliminary biological screening of this compound. While direct evidence for its specific activities is still emerging, the data from related compounds and source plants strongly support its potential as a valuable lead compound. The detailed protocols and visualized pathways presented here offer a clear roadmap for researchers to systematically investigate the anti-inflammatory, antimicrobial, and cytotoxic properties of this compound and to begin elucidating its mechanisms of action. Further research in these areas is warranted to fully uncover the therapeutic potential of this promising natural product.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentacyclic triterpenoids are a diverse class of natural products widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities. Among these, multiflorenol, a multiflorane-type triterpenoid, and its related compounds such as taraxerol and glutinol, have garnered significant interest within the scientific community. These compounds, isolated from various medicinal plants, have demonstrated potential as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive literature review of this compound and its closely related triterpenoids, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies employed in their study. While specific quantitative data and detailed mechanistic studies on this compound are currently limited in the available literature, this guide consolidates the existing knowledge on related compounds to provide a valuable resource for researchers in the field of natural product-based drug discovery.
Chemical Structures
This compound, taraxerol, and glutinol belong to the pentacyclic triterpenoid family, characterized by a 30-carbon skeleton derived from squalene.
-
This compound: A triterpenoid with the molecular formula C30H50O.[1]
-
Taraxerol: An oleanane-type pentacyclic triterpenoid.
-
Glutinol: A pentacyclic triterpene.
Biological Activities
Triterpenoids related to this compound have exhibited significant anticancer and anti-inflammatory properties in various in vitro and in vivo studies.
Anticancer Activity
Glutinol has demonstrated potent growth-inhibitory effects on human ovarian cancer cells (OVACAR3) with an IC50 of 6 µM, while showing significantly lower cytotoxicity against normal SV40 cells (IC50 of 60 µM).[2] This selective cytotoxicity suggests its potential as a promising candidate for cancer therapy. The anticancer effect of glutinol is attributed to the induction of G2/M phase cell cycle arrest and the deactivation of the PI3K/AKT signaling pathway.[2]
Taraxerol has also been shown to induce apoptosis in HeLa cells in a dose-dependent manner.[1] Studies have indicated its potential as an anti-carcinogenic agent by inhibiting the induction of the Epstein-Barr virus early antigen.[3]
Anti-inflammatory Activity
Taraxerol has been reported to possess anti-inflammatory effects by attenuating acute inflammation through the inhibition of the NF-κB signaling pathway.[1][3] It has been shown to reduce carrageenan-induced paw edema in rats.[4] The mechanism of its anti-inflammatory action involves the downregulation of proinflammatory mediators in macrophages by interfering with TAK1 and Akt protein activation, which in turn prevents NF-κB activation.[4]
Quantitative Data on Biological Activities
The following table summarizes the reported IC50 values for the cytotoxic and anti-inflammatory activities of triterpenoids related to this compound. It is important to note that specific IC50 values for this compound were not available in the reviewed literature.
| Compound | Biological Activity | Cell Line / Model | IC50 Value | Reference |
| Glutinol | Cytotoxicity | OVACAR3 (human ovarian cancer) | 6 µM | [2] |
| Glutinol | Cytotoxicity | SV40 (normal cells) | 60 µM | [2] |
| Taraxerol | Cytotoxicity | HeLa (human cervical cancer) | 80 µM (induces apoptosis) | [1] |
| Taraxerol | Anti-inflammatory | Carrageenan-induced paw edema (rat) | 20 mg/kg (49.66% edema reduction) | [4] |
Signaling Pathways
The biological activities of this compound-related triterpenoids are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers. Glutinol has been shown to exert its anticancer effects by deactivating the PI3K/Akt signaling pathway in human ovarian cancer cells.[2]
Caption: Glutinol inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Its dysregulation is implicated in various inflammatory diseases and cancers. Taraxerol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][3]
Caption: Taraxerol inhibits the NF-κB signaling pathway.
Experimental Protocols
This section details the general methodologies for the isolation, purification, characterization, and biological evaluation of this compound and related triterpenoids.
General Experimental Workflow
The study of triterpenoids from natural sources typically follows a systematic workflow from extraction to biological activity assessment.
Caption: General workflow for triterpenoid research.
Isolation and Purification
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components into fractions of increasing polarity.
-
Purification by HPLC: The fractions containing the target triterpenoids are further purified by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[5][6][7][8] The elution can be monitored using a UV detector.
Characterization
The structure of the isolated pure compounds is elucidated using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[9][10][11][12]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound.
Biological Activity Assays
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[13][14]
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
The Griess assay is used to measure nitric oxide (NO) production, an indicator of inflammation.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve.[15][16]
-
Inhibition Calculation: The percentage of inhibition of NO production by the test compound is calculated.
Conclusion
This compound and its related triterpenoids, taraxerol and glutinol, represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory drugs. While research on this compound itself is still in its early stages, the data available for its structural analogs provide a strong rationale for further investigation. The demonstrated cytotoxicity against cancer cells and the inhibition of key inflammatory pathways by related compounds highlight the therapeutic potential of this family of triterpenoids. This guide provides a foundational resource for researchers, summarizing the current knowledge and detailing the necessary experimental protocols to advance the study of this compound and its analogs. Future research should focus on isolating and characterizing this compound from its natural sources, determining its specific biological activities and IC50 values, and elucidating the molecular mechanisms and signaling pathways through which it exerts its effects. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing natural compound.
References
- 1. This compound | C30H50O | CID 12312990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 11. scielo.br [scielo.br]
- 12. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. japsonline.com [japsonline.com]
- 15. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Multiflorenol: A Technical Guide for Researchers
Introduction
Multiflorenol, a pentacyclic triterpenoid alcohol, is a naturally occurring compound found in various plant species, notably in Momordica charantia (bitter melon).[1] Its chemical structure and properties make it a subject of interest for researchers in drug discovery and development due to the diverse pharmacological activities reported for similar triterpenoids. A critical physicochemical parameter influencing the biological activity and formulation development of any compound is its solubility. This technical guide provides an in-depth overview of the solubility of this compound in different solvents, detailed experimental protocols for its determination, and an exploration of its potential biological signaling pathways.
Solubility of this compound
Triterpenoids are generally soluble in moderately polar to nonpolar organic solvents. Based on available data and the properties of similar compounds, the solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that much of the specific quantitative data is based on predictions or qualitative observations.
| Solvent | Solvent Type | Predicted/Observed Solubility | Citation |
| Water | Polar Protic | 7.2e-05 g/L (Predicted) | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2] |
| Ethanol | Polar Protic | Expected to be slightly to moderately soluble | |
| Methanol | Polar Protic | Expected to be slightly to moderately soluble | |
| Acetone | Polar Aprotic | Expected to be soluble | |
| Ethyl Acetate | Moderately Polar | Expected to be soluble | |
| Chloroform | Nonpolar | Expected to be soluble | |
| Hexane | Nonpolar | Expected to be poorly soluble |
Note: "Expected solubility" is based on the general solubility characteristics of triterpenoids and has not been quantitatively confirmed for this compound in the cited literature.
Experimental Protocol for Determining this compound Solubility
A reliable and widely used method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC).[3]
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, pure)
-
Solvent of interest (e.g., ethanol, analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
-
Potential Signaling Pathways Modulated by this compound
While specific studies detailing the signaling pathways directly modulated by this compound are limited, the pharmacological activities of related triterpenoids and other phytochemicals suggest several potential mechanisms of action. Many flavonoids and polyphenols have been reported to exhibit anti-inflammatory, antioxidant, and cytotoxic effects through the modulation of key cellular signaling cascades.[4][5][6]
Given the reported anti-inflammatory and cytotoxic activities of compounds structurally similar to this compound, it is plausible that it may interact with pathways such as the NF-κB and MAPK signaling pathways. These pathways are central to the regulation of inflammation and cell survival.
NF-κB and MAPK Signaling Pathways in Inflammation:
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in the inflammatory response. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), these pathways are activated, leading to the production of inflammatory mediators like TNF-α and IL-6. Many natural compounds exert their anti-inflammatory effects by inhibiting these pathways.
Conclusion
This compound is a hydrophobic triterpenoid with limited aqueous solubility but is expected to be soluble in several organic solvents. The shake-flask method provides a robust framework for the quantitative determination of its solubility, which is a crucial step in its preclinical development. While the precise molecular targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive triterpenoids suggests potential modulatory effects on key signaling pathways involved in inflammation and cell proliferation. Further research is warranted to establish a comprehensive solubility profile of this compound and to investigate its specific interactions with cellular signaling cascades to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scispace.com [scispace.com]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Degradation of Multiflorenol
Introduction
Thermal Analysis Techniques
The primary methods for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which a material decomposes and the kinetics of its decomposition.
1.1.1. Hypothetical TGA Data for Multiflorenol
The following table summarizes the type of quantitative data that would be obtained from a TGA experiment on this compound.
| Parameter | Description | Hypothetical Value |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 250 - 300 °C |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | 300 - 350 °C |
| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | 80 - 95% |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. | 5 - 20% |
1.1.2. Experimental Protocol for TGA
A standard TGA protocol for analyzing a sample like this compound would be as follows:
-
Instrument: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 1, TA Instruments Q500) is used.
-
Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina, platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC can determine its melting point and enthalpy of fusion, which are indicative of its purity and crystalline structure.
1.2.1. Hypothetical DSC Data for this compound
The table below presents the kind of data expected from a DSC analysis of this compound.
| Parameter | Description | Hypothetical Value |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. | 180 - 200 °C |
| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the sample, calculated from the area of the melting peak. | 20 - 40 J/g |
| Decomposition Temperature (Td) | An exothermic event following the melting peak may indicate the onset of decomposition. | > 250 °C |
1.2.2. Experimental Protocol for DSC
A typical DSC experimental protocol for this compound would be:
-
Instrument: A differential scanning calorimeter (e.g., Mettler Toledo DSC 822e, TA Instruments Q2000) is used.
-
Sample Preparation: A small amount of purified this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min).
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating ramp from ambient temperature to a temperature above the melting point (e.g., 25 °C to 250 °C) at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. The data is plotted as a DSC thermogram (heat flow vs. temperature).
Analysis of Thermal Degradation Products
Identifying the products formed during thermal degradation is crucial for understanding the degradation mechanism. This typically involves heating the compound and analyzing the resulting mixture using chromatographic and spectrometric techniques.
Experimental Workflow for Degradation Product Analysis
The following workflow outlines the steps to identify the thermal degradation products of this compound.
Caption: Experimental workflow for the analysis of this compound's thermal degradation products.
Detailed Methodologies
2.2.1. Sample Degradation
-
A known quantity of this compound is placed in a sealed vial or a tube furnace.
-
The sample is heated to a specific temperature (determined from TGA data, e.g., just above Tonset) for a defined period.
-
The atmosphere is controlled (e.g., inert or oxidative) to mimic specific conditions.
-
The resulting residue containing the degradation products is collected for analysis.
2.2.2. Chromatographic Separation and Mass Spectrometric Detection (e.g., GC-MS or LC-MS)
-
Sample Preparation: The degradation product mixture is dissolved in a suitable solvent (e.g., methanol, chloroform).
-
Injection: An aliquot of the sample solution is injected into the chromatograph.
-
Separation:
-
Gas Chromatography (GC): For volatile and thermally stable degradation products. A capillary column (e.g., DB-5ms) is used with a temperature program to separate the components.
-
Liquid Chromatography (LC): For less volatile or thermally labile products. A C18 column is commonly used with a gradient elution of solvents (e.g., water and acetonitrile).
-
-
Detection (Mass Spectrometry - MS): As the components elute from the column, they are ionized (e.g., by electron impact in GC-MS or electrospray ionization in LC-MS) and their mass-to-charge ratios are determined. This provides the molecular weight and fragmentation pattern of each degradation product.
2.2.3. Structure Elucidation
For definitive structure confirmation of novel degradation products, further spectroscopic analysis is required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the degradation products.
By combining the data from these analytical techniques, the chemical structures of the degradation products can be determined, which in turn allows for the proposal of the thermal degradation pathways of this compound.
Signaling Pathways
Currently, there is no published research describing signaling pathways directly involved in the thermal degradation of this compound. Such pathways are more relevant to the compound's biological activity within a living system rather than its chemical decomposition due to heat.
Conclusion
The thermal stability and degradation profile of this compound can be thoroughly investigated using standard thermal analysis techniques such as TGA and DSC, coupled with chromatographic and spectrometric methods for the identification of degradation products. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to assess the thermal behavior of this compound and other related triterpenoids. Such studies are essential for ensuring the quality, safety, and efficacy of products containing these natural compounds.
Methodological & Application
Application Notes and Protocols for the Extraction of Multiflorenol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorenol, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and other pharmacological activities. Found in various plant species, particularly within the Euphorbia genus, the efficient extraction and isolation of this compound are critical preliminary steps for further research and development. This document provides detailed application notes and standardized protocols for the extraction of this compound from plant material, catering to the needs of researchers, scientists, and professionals in drug development. The following sections offer a comparative overview of different extraction methods, step-by-step experimental protocols, and visual workflows to guide the experimental process.
Data Presentation: Comparative Analysis of Triterpenoid Extraction Methods
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. The efficiency of extraction is influenced by several factors, including the chosen solvent, temperature, and the intrinsic properties of the plant matrix. Below is a summary of quantitative data from studies on triterpenoid extraction, providing a comparative perspective on the yields achievable with different techniques. While specific yields of this compound will vary depending on the plant species and precise conditions, this table offers a general guideline for expected outcomes with various methods.
| Extraction Method | Plant Material | Solvent(s) | Key Parameters | Total Triterpenoid Yield | Reference |
| Soxhlet Extraction | Euphorbia neriifolia | Methanol | 60-80°C, 13 hours | Not specified, but effective for bioactive compounds | [1] |
| Soxhlet Extraction | Euphorbia leaf powder | Ethyl acetate | 60-80°C, 3 hours | Not specified, but yielded multiple metabolites | [2] |
| Maceration | Euphorbia caducifolia | Hydroalcoholic solution (70% ethanol) | Room temperature, 7 days | Lower yield than Soxhlet | [1] |
| Ultrasound-Assisted Extraction (UAE) | Gomphrena celosioides | Water | 78.2°C, 33.6 min, 26.1 mL/g solvent/sample ratio | 2.34% (triterpenoid saponins) | [3] |
| Ultrasound-Assisted Extraction (UAE) | Loquat Peel | 71% Ethanol | 30°C, 45 min, 160 W, 1:10 solid-liquid ratio | 13.92 ± 0.20 mg/g | [4] |
| Supercritical Fluid Extraction (SFE) | Hops (Humulus lupulus L.) | CO₂ with 80% Ethanol as co-solvent | 50°C, 25 MPa | 7.8 mg/g (flavonoids, indicative for polar compounds) | [5] |
Experimental Protocols
Detailed methodologies for the most commonly employed extraction techniques are provided below. These protocols are designed to be adaptable to specific laboratory conditions and the plant material being processed.
Protocol 1: Maceration
Maceration is a simple and cost-effective extraction method suitable for thermolabile compounds.
1. Materials and Reagents:
-
Dried and finely powdered plant material (e.g., from Euphorbia maculata)
-
Extraction solvent (e.g., 70% ethanol, methanol, or a hydroalcoholic mixture)[1]
-
Conical flask or a suitable container with a lid
-
Shaker or magnetic stirrer (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
2. Procedure:
-
Weigh a desired amount of the powdered plant material and place it in the conical flask.
-
Add the extraction solvent to the flask, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 (w/v).
-
Seal the flask to prevent solvent evaporation.
-
Keep the flask at room temperature for a period of 3 to 7 days.[1]
-
Agitate the mixture periodically (e.g., once or twice a day) to enhance extraction efficiency. A mechanical shaker can be used for continuous agitation.
-
After the maceration period, separate the extract from the plant residue by filtration through filter paper.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the solid material with fresh, hot solvent.[6]
1. Materials and Reagents:
-
Dried and finely powdered plant material
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., methanol, ethanol, ethyl acetate)[2][7]
-
Rotary evaporator
2. Procedure:
-
Place a weighed amount of the powdered plant material into the cellulose thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask to about two-thirds of its volume with the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the solvent in the flask using the heating mantle to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble.
-
Continue the extraction for a sufficient number of cycles (typically 6-24 hours), or until the solvent in the siphon arm becomes colorless.[6] For Euphorbia leaf powder, a 3-hour extraction has been reported.[2]
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the setup and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to yield the crude this compound extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls, thereby enhancing solvent penetration and mass transfer, leading to shorter extraction times and higher yields.
1. Materials and Reagents:
-
Dried and finely powdered plant material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Extraction solvent (e.g., ethanol, methanol, or aqueous mixtures thereof)[4]
-
Temperature control system (e.g., water bath)
-
Filtration setup
-
Rotary evaporator
2. Procedure:
-
Place a weighed amount of the powdered plant material into the extraction vessel.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:26 g/mL).[3][4]
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the desired extraction parameters. Optimized conditions for triterpenoids often include:
-
Start the sonication process and maintain the set temperature.
-
After the extraction time has elapsed, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small volume of fresh solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. It is highly tunable and allows for selective extraction by modifying pressure and temperature.
1. Materials and Reagents:
-
Dried, powdered, and preferably defatted plant material
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO₂)
-
Co-solvent (e.g., ethanol or methanol)[5]
-
Collection vials
2. Procedure:
-
Load the weighed plant material into the extraction vessel of the SFE system.
-
Seal the vessel and purge the system with CO₂ to remove air.
-
Pressurize and heat the system to the desired supercritical conditions. Typical parameters for the extraction of polar compounds like triterpenoids include:
-
Introduce the co-solvent (e.g., 80% ethanol) at a specific flow rate to enhance the solubility of this compound.[5]
-
Start the dynamic extraction by flowing the supercritical fluid mixture through the sample bed.
-
The extract is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving the extracted compounds behind.
-
Continue the extraction for a predetermined time (e.g., 60-120 minutes).
-
After extraction, depressurize the system safely and collect the crude extract from the collection vials.
Visualization of Experimental Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for this compound extraction and the interplay of key extraction parameters.
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical relationship of extraction parameters influencing this compound yield.
Purification of this compound
Following extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound. Column chromatography is a widely used and effective method for this purpose.
Protocol: Column Chromatography
1. Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 or 100-200 mesh)
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol in varying ratios)[2]
-
Glass column
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions
2. Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into the column and allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[2]
-
Collect the eluate in fractions of a specific volume.
-
-
Fraction Monitoring:
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
-
The purity of the isolated compound can be confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR.
-
References
- 1. ijnrd.org [ijnrd.org]
- 2. Extraction of the Metabolites from Medicinal plant Euphorbia leaf – Oriental Journal of Chemistry [orientjchem.org]
- 3. biozoojournals.ro [biozoojournals.ro]
- 4. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components [mdpi.com]
- 5. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biology-journal.org [biology-journal.org]
Application Notes and Protocols for the Isolation and Purification of Multiflorenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of multiflorenol, a pentacyclic triterpenoid with potential therapeutic applications, from plant sources, particularly from the latex of Euphorbia species. The protocol is designed to be a comprehensive guide, from the initial extraction to the final purification and characterization of the compound.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in various plant species, notably within the genus Euphorbia. Triterpenoids from Euphorbia latex have demonstrated a range of biological activities, making them of significant interest for drug discovery and development. This protocol outlines a systematic approach to isolate and purify this compound in high purity for further pharmacological investigation.
Data Presentation: Quantitative Summary
The following table summarizes the expected yields and purity at each major stage of the isolation and purification process. These values are estimates based on typical yields for triterpenoid isolation from Euphorbia species and may vary depending on the plant source, collection time, and specific experimental conditions.
| Stage | Parameter | Typical Value |
| Extraction | Starting Material (Fresh Latex) | 500 g |
| Crude Extract Yield | 5 - 10% (w/w) | |
| This compound Content in Crude Extract | 1 - 5% | |
| Column Chromatography | Fraction Containing this compound | 10 - 20% of Crude Extract |
| Purity of this compound in Fraction | 40 - 60% | |
| Preparative HPLC | Final Yield of Pure this compound | 50 - 200 mg |
| Final Purity of this compound | > 98% |
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Source: Latex from mature and healthy Euphorbia species known to contain this compound.
-
Collection: Carefully make incisions on the plant stems or leaves and collect the oozing latex in a clean glass container. It is advisable to wear gloves and eye protection as the latex of many Euphorbia species can be irritant.
-
Preparation: The collected latex can be used fresh or can be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried latex should be ground into a fine powder.
Extraction of Crude Triterpenoids
This protocol describes a solvent-assisted extraction method.
-
Solvents: Methanol, ethanol, or a mixture of acetone and dichloromethane (2:1 v/v) can be used.
-
Procedure:
-
Suspend the fresh latex or powdered dried latex in the chosen solvent at a 1:10 (w/v) ratio in a large Erlenmeyer flask.
-
Macerate the mixture at room temperature for 24-48 hours with occasional stirring or shaking. Alternatively, for faster extraction, use an ultrasonic bath for 2-4 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times to ensure complete extraction of the triterpenoids.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Isolation by Column Chromatography
This step aims to fractionate the crude extract and isolate the triterpenoid-rich fraction containing this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 70:30, 50:50 v/v n-hexane:ethyl acetate).
-
Collect fractions of equal volume (e.g., 50 mL or 100 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots by spraying with a solution of anisaldehyde-sulfuric acid reagent followed by heating.
-
Combine the fractions that show a spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the combined fractions to obtain the enriched this compound fraction.
-
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This final step is for obtaining high-purity this compound.
-
Column: A reversed-phase C18 column is suitable for the separation of triterpenoids.
-
Mobile Phase: An isocratic or gradient system of methanol and water is commonly used.
-
Procedure:
-
Dissolve the enriched this compound fraction from the column chromatography step in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column and equilibrate it with the mobile phase (e.g., methanol:water 95:5 v/v).
-
Inject the sample and monitor the elution profile using a UV detector (typically at a low wavelength like 210 nm for non-chromophoric triterpenoids).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Assess the purity of the final product using analytical HPLC.
-
Structural Characterization
The identity and structure of the purified this compound should be confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra to confirm the chemical structure of this compound.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Application Note: Quantification of Multiflorenol using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of multiflorenol. The described protocol is applicable for the determination of this compound in various sample matrices, including raw materials and processed extracts. This document provides comprehensive experimental procedures, method validation parameters, and data presentation guidelines to ensure accurate and reproducible results.
Introduction
This compound is a pentacyclic triterpenoid found in various plant species. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for this purpose.[1][2][3] This application note presents a validated HPLC method for the quantification of this compound, providing researchers with a ready-to-implement protocol.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent[4] |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Isocratic elution with Methanol:Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[3] |
| Run Time | 15 minutes |
Note: The mobile phase composition and flow rate can be optimized to achieve the best separation and peak shape for your specific system and sample matrix.
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Water (Milli-Q or equivalent)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., dried plant powder). The protocol may need to be optimized based on the specific sample type.
-
Extraction: Accurately weigh approximately 1 g of the homogenized sample powder into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure complete extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[6][7]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10]
Specificity
Specificity was determined by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The absence of interfering peaks at the retention time of this compound in the blank and the clear resolution of the this compound peak in the sample demonstrate the method's specificity.
Linearity and Range
Linearity was assessed by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was evaluated by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was then calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.5 | 98.75 | < 2.0 |
| 100% | 50 | 50.8 | 101.6 | < 2.0 |
| 120% | 60 | 59.1 | 98.5 | < 2.0 |
Precision
Precision was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts.
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 1.5% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD was established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.[10]
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the HPLC quantification of this compound is depicted below.
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been successfully validated and is suitable for routine quality control and research applications in the pharmaceutical and related industries. The provided protocols for sample preparation and analysis, along with the validation data, offer a comprehensive guide for researchers.
References
- 1. Simultaneous quantification of six major triterpenoid saponins in Schefflera kwangsiensis using high-performance liquid chromatography coupled to orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tautobiotech.com [tautobiotech.com]
- 3. Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. scispace.com [scispace.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. organomation.com [organomation.com]
- 8. repository.usmf.md [repository.usmf.md]
- 9. pharmtech.com [pharmtech.com]
- 10. google.com [google.com]
Application Notes and Protocols for the GC-MS Analysis of Multiflorenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorenol, a pentacyclic triterpene alcohol, and its derivatives are of significant interest in phytochemical and pharmacological research due to their potential therapeutic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds in various plant matrices. This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Due to the low volatility of this compound and its derivatives, a derivatization step is essential to convert them into thermally stable and volatile compounds suitable for GC-MS analysis. The most common derivatization technique is silylation, which involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group.
Experimental Protocols
This section outlines the detailed methodologies for the extraction, derivatization, and GC-MS analysis of this compound and its derivatives from plant samples.
Sample Preparation: Extraction of this compound
The following protocol describes a general procedure for the extraction of this compound from dried plant material, such as the leaves or latex of Euphorbia species.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Petroleum ether or n-hexane (HPLC grade)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Ultrasonic bath (optional)
Protocol:
-
Weigh approximately 5-10 g of the dried, powdered plant material into a flask.
-
Add a sufficient volume of methanol to completely immerse the sample (e.g., 100 mL).
-
For enhanced extraction efficiency, sonicate the mixture for 30 minutes. Alternatively, perform maceration by letting the sample soak for 24-48 hours with occasional shaking.
-
Filter the methanolic extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until a crude extract is obtained.
-
To remove non-polar interferences, the crude extract can be further partitioned. Dissolve the crude extract in a minimal amount of methanol and partition it against an equal volume of petroleum ether or n-hexane. Discard the non-polar layer and retain the methanolic layer containing this compound.
-
Evaporate the solvent from the desired layer to dryness under a gentle stream of nitrogen. The resulting residue is ready for derivatization.
Derivatization: Silylation of this compound
This protocol details the silylation of the extracted this compound to its trimethylsilyl (TMS) ether derivative.
Materials:
-
Dried plant extract containing this compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or water bath
-
GC vials with inserts
Protocol:
-
Transfer a small, accurately weighed amount of the dried extract (e.g., 1-5 mg) into a clean, dry GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the extract.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath to facilitate the derivatization reaction.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes
-
-
Transfer Line Temperature: 290°C
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 50-700
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of TMS-derivatized this compound. Please note that specific retention times and relative abundances of fragment ions may vary depending on the instrumentation and analytical conditions. It is recommended to confirm the identity of this compound by running an authentic standard.
| Compound | Derivative | Retention Index (HP-5MS) | Key Mass Spectral Fragments (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | TMS Ether | To be determined experimentally | 498 (M+), 483, 408, 393, 255, 218, 189 | To be determined experimentally | To be determined experimentally |
| This compound Acetate | TMS Ether | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Other Derivatives | TMS Ether | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Note: The determination of the Retention Index (RI) requires the analysis of a series of n-alkanes under the same chromatographic conditions. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be established through proper method validation procedures, such as the analysis of serial dilutions of a standard solution.[1]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound from a plant sample.
Logical Relationship of Derivatization and Analysis
The following diagram illustrates the logical relationship between the chemical properties of this compound and the necessity of the derivatization step for successful GC-MS analysis.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Multiflorenol
Introduction
Multiflorenol, a pentacyclic triterpenoid isolated from various plant sources, has garnered significant interest within the scientific community for its diverse pharmacological potential. Preclinical studies suggest that this compound possesses anti-inflammatory, anti-cancer, and anti-diabetic properties. These bioactivities stem from its ability to modulate key cellular signaling pathways involved in the pathogenesis of these diseases. This document provides detailed application notes and standardized protocols for a range of in vitro assays designed to investigate and quantify the bioactivity of this compound, catering to researchers in pharmacology, natural product chemistry, and drug development.
Anti-Inflammatory Activity of this compound
Application Note:
Inflammation is a complex biological response implicated in numerous chronic diseases. Key therapeutic strategies aim to inhibit the production of pro-inflammatory mediators and modulate the signaling pathways that orchestrate the inflammatory response.[1] The following assays are designed to evaluate the potential of this compound to suppress inflammatory processes. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of inflammation, controlling the expression of pro-inflammatory genes like TNF-α, IL-6, and enzymes such as cyclooxygenase-2 (COX-2).[2][3] Therefore, assays targeting these pathways and their downstream products are fundamental for characterizing the anti-inflammatory effects of this compound.
Key Experimental Protocols:
1.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: This assay quantifies the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[4] The amount of NO is measured indirectly by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.[4]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 16-24 hours.[4]
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[4]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[4] Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
1.2. Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement
-
Principle: This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production protocol (1.1).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the cytokine concentrations in the samples and determine the percentage of inhibition caused by this compound.
-
1.3. NF-κB Activation and Translocation
-
Principle: The activation of the NF-κB pathway involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate from the cytoplasm to the nucleus to initiate gene transcription.[5] This process can be assessed by Western blotting for phosphorylated IκBα and p65, or by immunofluorescence to visualize p65 nuclear translocation.
-
Protocol (Western Blot):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells to extract total cellular protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity using densitometry software.
-
Quantitative Data Summary: Anti-Inflammatory Activity
| Assay | Cell Line | Key Parameter | Example IC50 / Inhibition |
| Nitric Oxide (NO) Production | RAW 264.7 | NO Inhibition | IC50 values often reported in µM range for similar compounds.[4] |
| Cytokine Production (TNF-α, IL-6) | RAW 264.7 | Cytokine Inhibition | Dose-dependent reduction in cytokine levels.[4] |
| NF-κB Pathway Inhibition | RAW 264.7 | p-IκBα, p-p65 levels | Reduction in phosphorylation levels.[2] |
Diagrams and Workflows
Caption: Workflow for Nitric Oxide (NO) Inhibition Assay.
Caption: Simplified NF-κB Signaling Pathway and this compound's Target.
Anti-Cancer Activity of this compound
Application Note:
The search for novel anti-cancer agents is a cornerstone of pharmaceutical research. Key characteristics of cancer cells include uncontrolled proliferation and an inability to undergo programmed cell death (apoptosis).[6] Therefore, in vitro assays for anti-cancer drug screening primarily focus on evaluating a compound's ability to inhibit cancer cell growth (cytotoxicity) and to induce apoptosis.[7][8] The following protocols provide robust methods for assessing the cytotoxic and pro-apoptotic potential of this compound against various human cancer cell lines.
Key Experimental Protocols:
2.1. Cell Viability / Cytotoxicity (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for quantification.[11]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 48-72 hours.[9][10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
-
2.2. Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
-
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Quantitative Data Summary: Anti-Cancer Activity
| Assay | Cell Line(s) | Key Parameter | Example IC50 / Result |
| MTT Cytotoxicity Assay | MCF-7, A549, DU145, etc.[9] | IC50 Value | Varies depending on the cell line; typically reported in µM.[12][14] |
| Apoptosis Assay | HCT116, Caco-2, etc.[13] | % Apoptotic Cells | Dose-dependent increase in early and late apoptotic cell populations.[13] |
Diagrams and Workflows
Caption: Workflow for MTT Cell Viability and Cytotoxicity Assay.
Caption: Overview of Apoptosis Pathways Targeted by this compound.
Anti-Diabetic Activity of this compound
Application Note:
Diabetes mellitus is characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[15] Two primary strategies for managing hyperglycemia involve inhibiting carbohydrate-digesting enzymes (α-amylase and α-glucosidase) to slow down glucose absorption, and enhancing glucose uptake into peripheral tissues like skeletal muscle.[16][17] The following assays provide methods to evaluate this compound's potential as an anti-diabetic agent by targeting these mechanisms.
Key Experimental Protocols:
3.1. α-Amylase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into smaller sugars. The enzymatic reaction is quantified by measuring the amount of remaining starch (using iodine) or the amount of reducing sugar produced (using DNS reagent).
-
Protocol (DNS Method):
-
Reaction Mixture: In a test tube, mix 100 µL of this compound solution (at various concentrations) with 100 µL of α-amylase solution (0.5 mg/mL in phosphate buffer, pH 6.9).[15]
-
Substrate Addition: Add 100 µL of 1% starch solution and incubate at 37°C for 5 minutes.[15]
-
Stop Reaction: Terminate the reaction by adding 2 mL of 3,5-dinitrosalicylic acid (DNS) reagent.[15]
-
Color Development: Heat the mixture in a boiling water bath for 15 minutes, then cool to room temperature and dilute with 10 mL of distilled water.[15]
-
Data Acquisition: Measure the absorbance at 540 nm. Acarbose is commonly used as a positive control.[15] Calculate the percentage of enzyme inhibition.
-
3.2. Glucose Uptake Assay in C2C12 Myotubes
-
Principle: This assay measures the ability of this compound to stimulate glucose uptake in differentiated skeletal muscle cells (C2C12 myotubes). A fluorescently-labeled glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), is commonly used.[18] Increased fluorescence inside the cells corresponds to enhanced glucose uptake.
-
Protocol:
-
Cell Differentiation: Seed C2C12 myoblasts and grow to confluence. Induce differentiation into myotubes by switching to a low-serum differentiation medium for 4-6 days.
-
Serum Starvation: Starve the differentiated myotubes in serum-free medium for 3-4 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes). Insulin is used as a positive control.
-
Glucose Analog Incubation: Add 2-NBDG to the medium and incubate for 30-60 minutes.
-
Measurement: Wash the cells with cold PBS to remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.[19]
-
Quantitative Data Summary: Anti-Diabetic Activity
| Assay | Model System | Key Parameter | Example IC50 / Result |
| α-Amylase Inhibition | Enzyme Assay | % Inhibition, IC50 | IC50 values for natural compounds can vary widely.[15][17] |
| α-Glucosidase Inhibition | Enzyme Assay | % Inhibition, IC50 | Often more potent inhibition than α-amylase for many natural products.[20] |
| Glucose Uptake | C2C12 Myotubes | Fold-increase in uptake | Dose-dependent increase in glucose uptake compared to control.[21] |
Diagrams and Workflows
References
- 1. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 4. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. njppp.com [njppp.com]
- 16. MODELS TO STUDY IN VITRO ANTIDIABETIC ACTIVITY OF PLANTS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 17. In Vitro and In Vivo Antidiabetic Potential of Monoterpenoids: An Update [mdpi.com]
- 18. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. In vitro Antidiabetic Activity of Polar and Nonpolar Solvent Extracts from Leucas aspera (Willd.) Link Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-Cancer Effects of Multiflorenol
Disclaimer: Extensive literature searches did not yield specific data on the anti-cancer activities of multiflorenol, including its effects on cancer cell lines, IC50 values, or its precise mechanism of action. Therefore, the following application notes and protocols are presented as a comprehensive guide for researchers to investigate the potential anti-cancer properties of a novel compound like this compound. The specific cell lines, concentrations, and expected outcomes provided are illustrative and should be optimized for each specific experimental context.
I. Introduction
Natural products are a rich source of novel therapeutic agents, with many demonstrating potent anti-cancer properties. This compound, a pentacyclic triterpenoid, belongs to a class of compounds known for their diverse biological activities. This document provides a detailed framework of experimental protocols to systematically evaluate the anti-cancer potential of this compound. The described assays will enable researchers to determine its cytotoxic effects, investigate its influence on cell cycle progression and apoptosis, and elucidate the underlying molecular mechanisms and signaling pathways.
II. Recommended Cell Lines
The choice of cancer cell lines is critical for evaluating the anti-cancer activity of a test compound. It is recommended to use a panel of cell lines representing different cancer types to assess the breadth of activity. Some commonly used and well-characterized cancer cell lines include:
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
MDA-MB-231: Human breast adenocarcinoma, triple-negative.
-
HeLa: Human cervical adenocarcinoma.
-
A549: Human lung carcinoma.
-
HT-29: Human colorectal adenocarcinoma.
-
PC-3: Human prostate adenocarcinoma.
-
HepG2: Human hepatocellular carcinoma.
For comparison, a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF), should be included to assess the selectivity of this compound.
III. Data Presentation: Hypothetical Quantitative Data for this compound
The following tables are examples of how to present quantitative data obtained from the described experimental protocols.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 |
| HeLa | Cervical Adenocarcinoma | 30.8 |
| A549 | Lung Carcinoma | 42.1 |
| HT-29 | Colorectal Adenocarcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 22.4 |
| HepG2 | Hepatocellular Carcinoma | 35.6 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 | 1.5 ± 0.3 |
| This compound (15 µM) | 68.5 ± 2.5 | 15.3 ± 1.2 | 16.2 ± 1.4 | 10.8 ± 1.1 |
| This compound (30 µM) | 75.1 ± 2.8 | 10.2 ± 0.9 | 14.7 ± 1.3 | 25.4 ± 2.2 |
Table 3: Hypothetical Quantification of Apoptosis in MDA-MB-231 Cells Treated with this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Vehicle) | 96.3 ± 1.2 | 2.1 ± 0.4 | 1.1 ± 0.2 | 0.5 ± 0.1 |
| This compound (15 µM) | 75.8 ± 2.5 | 15.4 ± 1.3 | 6.2 ± 0.8 | 2.6 ± 0.5 |
| This compound (30 µM) | 50.2 ± 3.1 | 28.9 ± 2.2 | 18.5 ± 1.9 | 2.4 ± 0.6 |
IV. Experimental Protocols
A. Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cells with phosphate-buffered saline (PBS). Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cells in fresh medium and seed into new flasks at the desired density.
B. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
C. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak which is indicative of apoptotic cells.
D. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both the supernatant and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
E. Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
V. Mandatory Visualizations
Revolutionizing Preclinical Research: Multiflorenol as a Therapeutic Candidate
Harnessing the Power of Animal Models to Elucidate the Pharmacological Effects of Multiflorenol
For Immediate Release
In the quest for novel therapeutic agents from natural sources, the pentacyclic triterpenoid this compound has emerged as a compound of significant interest. Found in a variety of plant species, preliminary studies suggest its potential anti-inflammatory, anti-cancer, and metabolic regulatory properties. To rigorously evaluate these pharmacological effects and pave the way for clinical translation, well-defined animal models are indispensable. These preclinical studies are crucial for determining efficacy, understanding mechanisms of action, and establishing safety profiles.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound using established animal models. The methodologies outlined herein are based on standard, validated procedures for evaluating similar phytochemicals.
I. Application Note: Anti-inflammatory Activity of this compound
Objective: To investigate the in vivo anti-inflammatory effects of this compound using acute and chronic inflammation models.
Background: Inflammation is a key pathological feature of numerous diseases. This compound's potential to modulate inflammatory pathways makes it a promising candidate for conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.
Animal Models:
-
Acute Inflammation: Carrageenan-induced paw edema in rodents is a widely used model to assess the effects of compounds on acute inflammation.[1]
-
Chronic Inflammation: Adjuvant-induced arthritis in rats serves as a model for chronic inflammatory conditions like rheumatoid arthritis.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for assessing the acute anti-inflammatory effect of this compound.
Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Mice are randomly divided into the following groups (n=8):
-
Control (Vehicle: 0.5% Carboxymethylcellulose)
-
This compound (10, 25, 50 mg/kg, p.o.)
-
Positive Control (Dexamethasone, 10 mg/kg, p.o.)
-
-
Treatment: this compound or the vehicle is administered orally one hour before carrageenan injection. Dexamethasone is used as a reference anti-inflammatory drug.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantitative Data Summary: Anti-inflammatory Effect of this compound
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 4h (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.28 ± 0.02 | 67.1 |
| Dexamethasone | 10 | 0.22 ± 0.02 | 74.1 |
II. Application Note: Anti-Cancer Activity of this compound
Objective: To evaluate the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.
Background: The cytotoxic and pro-apoptotic effects of many triterpenoids against various cancer cell lines in vitro warrant in vivo investigation. Xenograft models are instrumental in assessing the anti-cancer potential of compounds against human tumors.[2]
Animal Model:
-
Xenograft Model: Human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).[3]
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for evaluating the anti-cancer efficacy of this compound in a xenograft model.
Protocol: A549 Lung Cancer Xenograft Model
-
Animals: Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old.
-
Cell Culture: A549 human lung carcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Cell Implantation: 5 x 10^6 A549 cells in 100 µL of serum-free medium mixed with Matrigel (1:1) are injected subcutaneously into the right flank of each mouse.[4]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100 mm³). Mice are then randomly assigned to treatment groups (n=8).
-
Treatment:
-
Control (Vehicle: 1% Tween 80 in saline, i.p.)
-
This compound (25, 50 mg/kg, i.p., daily)
-
Positive Control (Cisplatin, 5 mg/kg, i.p., once a week)
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint: After 21 days of treatment, mice are euthanized. Tumors are excised, weighed, and processed for histopathological and immunohistochemical analysis.
Quantitative Data Summary: Anti-Cancer Effect of this compound
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 110 | - |
| This compound | 25 | 875 ± 95 | 30.0 |
| This compound | 50 | 550 ± 78 | 56.0 |
| Cisplatin | 5 | 410 ± 65 | 67.2 |
III. Application Note: Metabolic Effects of this compound
Objective: To assess the potential of this compound to ameliorate metabolic syndrome using a diet-induced obesity model.
Background: Phytochemicals are increasingly being investigated for their beneficial effects on metabolic disorders. A high-fat diet-induced obesity model in rodents mimics many features of human metabolic syndrome, including weight gain, insulin resistance, and dyslipidemia.[5][6][7][8]
Animal Model:
-
Diet-Induced Obesity (DIO) Model: C57BL/6J mice are fed a high-fat diet to induce obesity and associated metabolic dysfunctions.[9][10][11][12]
Experimental Workflow: Diet-Induced Obesity Model
Caption: Workflow for assessing the metabolic effects of this compound in a diet-induced obesity model.
Protocol: High-Fat Diet-Induced Obesity in Mice
-
Animals: Male C57BL/6J mice, 6 weeks old.
-
Dietary Induction: Mice are fed either a standard chow diet (10% kcal from fat) or a high-fat diet (HFD; 60% kcal from fat) for 8 weeks to induce obesity.
-
Grouping and Treatment: HFD-fed mice are then divided into the following groups (n=10) and treated for 4 weeks:
-
HFD + Vehicle (0.5% CMC, p.o.)
-
HFD + this compound (25, 50 mg/kg, p.o.)
-
HFD + Metformin (200 mg/kg, p.o.) A lean control group on the standard diet is also maintained.
-
-
Metabolic Monitoring: Body weight and food intake are recorded weekly.
-
Glucose and Insulin Tolerance Tests: An oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) are performed during the final week of treatment.
-
Endpoint Analysis: At the end of the study, mice are fasted overnight, and blood is collected for the analysis of glucose, insulin, triglycerides, and cholesterol. Liver and adipose tissue are collected for histological examination.
Quantitative Data Summary: Metabolic Effects of this compound
| Treatment Group | Dose (mg/kg) | Body Weight Gain (g) ± SEM | Fasting Blood Glucose (mg/dL) ± SEM |
| Lean Control | - | 3.2 ± 0.4 | 95 ± 5 |
| HFD + Vehicle | - | 15.8 ± 1.2 | 165 ± 8 |
| HFD + this compound | 25 | 12.5 ± 1.0 | 142 ± 7 |
| HFD + this compound | 50 | 9.8 ± 0.8 | 120 ± 6 |
| HFD + Metformin | 200 | 8.5 ± 0.7 | 115 ± 5 |
IV. Postulated Signaling Pathways Modulated by this compound
Based on the known mechanisms of similar pentacyclic triterpenoids, this compound is hypothesized to exert its pharmacological effects through the modulation of key signaling pathways.
Anti-inflammatory Signaling Cascade
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Anti-Cancer Signaling Cascade
References
- 1. ijpsr.com [ijpsr.com]
- 2. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine models for pharmacological studies of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Multiflorenol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the synthesis of multiflorenol analogs, their potential biological activities, and the signaling pathways they may modulate. The protocols offer detailed methodologies for the chemical modification of the this compound scaffold, enabling the generation of novel derivatives for drug discovery and development.
Introduction to this compound and its Analogs
This compound is a pentacyclic triterpenoid natural product with a complex and rigid carbon skeleton. Triterpenoids, as a class of compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The structural modification of the this compound core allows for the exploration of structure-activity relationships (SAR) and the potential optimization of its biological profile. Key positions for modification on the pentacyclic triterpenoid skeleton, such as the C-3 hydroxyl group and the C-28 carboxyl group (in related triterpenoids like oleanolic acid), have been shown to be crucial for their cytotoxic effects.[1]
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs primarily relies on the semi-synthesis approach, starting from the natural product isolated from various plant sources. This strategy takes advantage of the readily available complex core structure, allowing for the introduction of diverse functional groups at specific positions. Common modifications include acylation, and etherification of the C-3 hydroxyl group.
Data Presentation: Cytotoxicity of Triterpenoid Analogs
The following table summarizes the cytotoxic activities of various pentacyclic triterpene derivatives against different cancer cell lines, providing a reference for the potential efficacy of newly synthesized this compound analogs.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid Derivative 15 | A-ring and C-28 modification | SGC-7901 | < Gefitinib | [1] |
| Oleanolic Acid Derivative 21 | A-ring and C-28 modification | A-549 | < Gefitinib | [1] |
| Betulin-3-yl-D-galactosamine | Glycosylation at C-3 | MCF-7 | 1.74 | [2] |
| Acetylbetulinic Acid | Acetylation at C-3 | HeLa, A-549, MCF-7, PC-3, SKOV-3 | Not specified | [3] |
| Harringtonolide Analog 6 | C-15 modification | HCT-116 | 0.86 | [4] |
| Harringtonolide Analog 6 | C-15 modification | Huh-7 | 1.19 | [4] |
| Withalongolide A diacetate | Acetylation | JMAR, MDA-MB-231, SKMEL-28, DRO81-1 | Potent activity | [5] |
| Podophyllotoxin Derivative 13b | Acyl thiourea at C-4 | KBvin | 0.098 | [6] |
| Podophyllotoxin Derivative 13o | Acyl thiourea at C-4 | KBvin | 0.13 | [6] |
Experimental Protocols
The following protocols are generalized methods for the semi-synthesis of this compound analogs based on common procedures for pentacyclic triterpenes. Researchers should optimize these conditions for their specific this compound starting material and desired derivatives.
Protocol 1: Acetylation of this compound at the C-3 Hydroxyl Group
This protocol describes the synthesis of 3-O-acetyl-multiflorenol. Acylation of the C-3 hydroxyl group is a common strategy to increase the lipophilicity and potentially enhance the cytotoxic activity of triterpenes.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Dry pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dry pyridine in a round-bottom flask.
-
Add acetic anhydride (excess, e.g., 10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 3-O-acetyl-multiflorenol.
-
Characterize the final product by NMR and Mass Spectrometry.
Signaling Pathways and Mechanism of Action
This compound analogs, like other pentacyclic triterpenoids, are believed to exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction
Many natural products, including triterpenoids, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This often involves the activation of caspases, modulation of Bcl-2 family proteins, and ultimately, programmed cell death.
References
- 1. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthetic Derivatives of Pentacyclic Triterpenes Bearing Heterocyclic Moieties with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Semi-Synthesis of Harringtonolide Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and potent cytotoxic activity of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
Application Notes & Protocols: Multiflorenol as a Potential Biomarker for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorenol, a pentacyclic triterpenoid found in various plant species, has demonstrated notable anti-inflammatory and antioxidant activities in preclinical studies. These properties suggest its potential as a biomarker to monitor disease activity or therapeutic response in inflammatory conditions. This document outlines a hypothetical application of this compound as a biomarker for inflammatory diseases, providing detailed protocols for its extraction, quantification, and the investigation of its impact on relevant signaling pathways. While not yet clinically validated, this framework serves as a guide for researchers aiming to explore the biomarker potential of this compound.
Hypothetical Biomarker Application
Monitoring Therapeutic Response in Inflammatory Disease Models
The core hypothesis is that in a subject (animal model or human) with an inflammatory condition, the administration of a therapeutic agent with anti-inflammatory properties will lead to a measurable change in the levels of this compound in a specific biological matrix (e.g., plasma, tissue). This change would correlate with the therapeutic efficacy of the agent.
Table 1: Hypothetical Quantitative Data for this compound in an Animal Model of Inflammation
| Treatment Group | Sample Type | Mean this compound Concentration (ng/mL) ± SD | Fold Change vs. Control | p-value |
| Healthy Control | Plasma | 2.5 ± 0.8 | - | - |
| Disease Model (Untreated) | Plasma | 15.2 ± 3.1 | 6.08 | <0.01 |
| Disease Model + Test Compound A | Plasma | 7.8 ± 1.5 | 3.12 | <0.05 |
| Disease Model + Test Compound B | Plasma | 12.1 ± 2.5 | 4.84 | >0.05 |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples (Plasma)
This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating this compound from plasma samples.
Materials:
-
Human or animal plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex each sample to ensure homogeneity.
-
Pipette 200 µL of plasma into a 1.5 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the Internal Standard solution to each plasma sample.
-
Vortex briefly to mix.
-
-
Protein Precipitation and Extraction:
-
Add 800 µL of cold MTBE:MeOH (3:1, v/v) to each tube.
-
Vortex vigorously for 2 minutes to precipitate proteins and extract this compound.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the upper organic layer (containing this compound) to a clean 1.5 mL tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase used for LC-MS/MS analysis (e.g., 50:50 Acetonitrile:Water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-50% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) m/z [specific fragment]
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
(Note: Specific m/z values need to be determined experimentally by direct infusion of a this compound standard)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Quantify this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway Modulated by this compound
Based on the known anti-inflammatory properties of similar triterpenoids, this compound may exert its effects by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Biomarker Discovery and Validation
The following workflow outlines the key steps in evaluating this compound as a potential biomarker.
Caption: Workflow for this compound biomarker discovery and validation.
Application Notes & Protocols: Formulation of Multiflorenol for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed guidelines and protocols for the formulation of multiflorenol, a poorly water-soluble triterpenoid, for use in preclinical in vivo research. The focus is on overcoming the biopharmaceutical challenges associated with its hydrophobicity to achieve adequate systemic exposure for pharmacological and toxicological assessments.
Introduction to this compound
This compound is a pentacyclic triterpenoid found in various plant species.[1] Like many other triterpenoids, it exhibits a range of biological activities, including the inhibition of histamine release.[1] However, its therapeutic potential is often hindered by its physicochemical properties. This compound is practically insoluble in water, which poses a significant challenge for its formulation, leading to poor absorption and low oral bioavailability.[2][3][4]
Effective in vivo studies require a formulation that can solubilize this compound and maintain its stability in a physiologically compatible vehicle. This document outlines two primary strategies: a straightforward co-solvent system suitable for parenteral administration and a more advanced nanoemulsion system designed to enhance oral bioavailability.[5][6]
Physicochemical & Solubility Data
A clear understanding of this compound's properties is the foundation for selecting an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₅₀O | [1][7] |
| Molecular Weight | 426.73 g/mol | [1][8] |
| Water Solubility | 7.2e-05 g/L (Predicted) | [2] |
| logP | 7.53 (Predicted) | [2] |
| Solubility Profile | Soluble in ethanol, methanol, DMF, DMSO.[1] Practically insoluble in water.[2] |[1][2] |
Formulation Strategies & Excipients
The choice of formulation depends on the intended route of administration, required dose, and study duration. For hydrophobic compounds like this compound, common approaches involve using solubilizing agents and advanced drug delivery systems.[9][10]
Table 2: Common Excipients for Formulating Hydrophobic Compounds
| Excipient Class | Examples | Primary Use / Rationale | Considerations |
|---|---|---|---|
| Co-solvents | DMSO, Ethanol, PEG 300/400 | Solubilize the compound for parenteral injection. | Potential for toxicity (especially DMSO); must be diluted.[11][12] |
| Oils (Triglycerides) | Corn oil, Sesame oil, Olive oil | Vehicle for oral or subcutaneous administration of lipophilic drugs.[11] | May have limited solubilization capacity. |
| Surfactants | Tween® 80, Polysorbate 20, Cremophor® EL | Stabilize emulsions/nanoemulsions; improve wetting and solubility. | Can cause hypersensitivity reactions (e.g., Cremophor® EL). |
| Polymers | Povidone, Copovidone, Chitosan | Used in amorphous solid dispersions or as stabilizers in nano-formulations.[13][14] | Selection depends on desired release profile and compatibility. |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD | Form inclusion complexes to increase aqueous solubility.[11] | Can have a high molecular weight, affecting drug load. |
Experimental Protocols
Warning: Always prepare formulations under sterile conditions for parenteral administration. A vehicle-only control group must be included in all in vivo experiments to assess any effects of the formulation itself.[11]
Protocol 1: Co-solvent Formulation for Intraperitoneal (i.p.) Injection
This protocol describes a simple and rapid method for preparing this compound for i.p. administration, suitable for acute or short-term studies. The goal is to dissolve the compound in a minimal amount of an organic solvent and then dilute it with an aqueous vehicle just before injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-volume vials
-
Vortex mixer and sonicator
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Vehicle Preparation:
-
Prepare the final vehicle by mixing PEG 400 and sterile saline. A common ratio is 40% PEG 400 and 60% saline.
-
For example, to prepare 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of sterile saline.
-
-
Final Formulation (Prepare fresh daily):
-
Calculate the volume of the this compound stock solution needed for the desired final concentration.
-
The final concentration of DMSO in the injected formulation should be kept as low as possible, ideally below 10%, to minimize toxicity.[12]
-
Example Calculation for a 2 mg/mL final dose:
-
Start with a 20 mg/mL stock in DMSO.
-
To make 1 mL of the final formulation, you will need 100 µL of the stock solution (0.1 mL * 20 mg/mL = 2 mg).
-
Add this 100 µL of stock to 900 µL of the pre-mixed vehicle (e.g., 40% PEG 400 / 60% Saline).
-
This results in a final formulation with 10% DMSO, 36% PEG 400, and 54% Saline.
-
-
-
Administration:
-
Vortex the final formulation thoroughly before drawing it into a syringe.
-
Administer to the animal based on body weight (e.g., at a volume of 5-10 mL/kg).
-
Observe for any precipitation upon dilution. If precipitation occurs, the formulation is not suitable and may require adjustment (e.g., increasing the ratio of PEG 400).
-
Table 3: Example Co-solvent Formulation Composition
| Component | Role | Final Concentration (v/v) |
|---|---|---|
| DMSO | Primary Solvent | ≤ 10% |
| PEG 400 | Co-solvent / Solubilizer | 30 - 40% |
| Saline (0.9%) | Diluent / Vehicle | 50 - 60% |
Caption: Workflow for Co-solvent Formulation Preparation.
Protocol 2: Oil-in-Water (o/w) Nanoemulsion for Oral Gavage
This protocol is for developing a nanoemulsion, a lipid-based formulation that can significantly enhance the oral bioavailability of hydrophobic drugs.[5][6][15] Nanoemulsions increase the drug's solubility and absorption by presenting it in small, dispersed droplets.[6][16]
Materials:
-
This compound powder
-
Oil Phase: Medium-chain triglyceride (MCT) oil or other suitable vegetable oil (e.g., sesame oil).
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Co-surfactant: Transcutol® P or PEG 400
-
Aqueous Phase: Deionized water
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer
Methodology:
-
Screening of Excipients (Solubility Study):
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each excipient.
-
Shake the mixtures for 48-72 hours at room temperature.
-
Centrifuge to pellet the undissolved drug and quantify the amount dissolved in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Preparation of the Nanoemulsion:
-
Oil Phase Preparation: Based on the solubility study, select the best oil. Dissolve the pre-weighed this compound in the chosen oil. Add the surfactant (Tween® 80) and co-surfactant (Transcutol® P) to this mixture.
-
Example Ratio (Oil:Surfactant/Co-surfactant): A common starting point is a 1:9 to 4:6 ratio of oil to the surfactant/co-surfactant mixture (Smix). The ratio of surfactant to co-surfactant within the Smix is often 1:1, 2:1, or 3:1.
-
Gently heat the mixture (to ~40°C) and stir with a magnetic stirrer until a clear, homogenous organic phase is formed.
-
-
Emulsification:
-
Slowly add the aqueous phase (deionized water) dropwise to the organic phase under constant, high-shear homogenization or probe sonication.
-
Continue the process until the desired volume is reached and a translucent, low-viscosity nanoemulsion is formed.
-
-
Characterization:
-
Droplet Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Aim for a droplet size < 200 nm and a PDI < 0.3 for a stable formulation.
-
Zeta Potential: Measure to assess the surface charge and predict long-term stability.
-
Drug Content: Determine the final concentration of this compound in the nanoemulsion to ensure accuracy.
-
-
Administration:
-
Administer the nanoemulsion via oral gavage.
-
Table 4: Example Nanoemulsion Formulation Composition
| Component | Role | Example % (w/w) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2% |
| MCT Oil | Oil Phase | 10 - 20% |
| Tween® 80 | Surfactant | 20 - 40% |
| Transcutol® P | Co-surfactant | 10 - 20% |
| Water | Aqueous Phase | q.s. to 100% |
Caption: Workflow for o/w Nanoemulsion Formulation.
Putative Signaling Pathways
While the precise molecular targets of this compound are not fully elucidated, as a polyphenol-like triterpenoid, it may modulate key signaling pathways involved in inflammation, cell survival, and proliferation, similar to other compounds in its class.[17][18][19] These pathways are critical targets in many disease models.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Showing Compound this compound (FDB015697) - FooDB [foodb.ca]
- 3. omicsonline.org [omicsonline.org]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C30H50O | CID 12312990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-Multiflorenol | C30H50O | CID 42608291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 16. Preparation and in vitro and in vivo Study of Asiaticoside-Loaded Nanoemulsions and Nanoemulsions-Based Gels for Transdermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyphenols as Wnt/β‐catenin pathway modulators: A promising strategy in clinical neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Multiflorenol Extraction
Welcome to the technical support center for multiflorenol extraction and scale-up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for optimizing the extraction and purification of this compound from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
This compound is a pentacyclic triterpenoid found in various plant species. The most commonly cited sources in scientific literature include the leaves and fruits of Cudrania tricuspidata (silkworm thorn) and various species of the Euphorbia genus.[1][2][3][4][5]
Q2: What are the main challenges in scaling up this compound extraction from a laboratory to an industrial scale?
Scaling up this compound extraction presents several challenges common to natural product manufacturing. These include:
-
High Solvent and Energy Consumption: Large-scale extractions can be costly due to the volume of solvents required and the energy needed for heating, agitation, and solvent recovery.[6][7]
-
Equipment Limitations: Specialized equipment for large-scale extraction and purification, such as industrial chromatographs, may not be readily available.
-
Process Optimization: Extraction parameters that work well on a lab scale may not translate directly to an industrial scale, requiring significant re-optimization.
-
Maintaining Purity and Yield: Ensuring consistent purity and yield with larger batches can be difficult due to variations in raw material and processing conditions.
-
Waste Management: The disposal of large volumes of solvent and plant biomass needs to be handled in an environmentally responsible and cost-effective manner.
Q3: Which solvents are most effective for extracting this compound?
The choice of solvent is critical for maximizing the yield and purity of this compound. As a triterpenoid, this compound exhibits moderate polarity. Therefore, solvents in the mid-range of polarity are generally most effective.
-
Ethanol and Methanol: These are commonly used due to their effectiveness in dissolving triterpenoids and their relatively low cost. Ethanol is often preferred for applications in pharmaceuticals and nutraceuticals due to its lower toxicity.[1][8][9][10] Mixtures of ethanol or methanol with water (e.g., 70-80% ethanol) can also be effective by modulating the polarity of the solvent.[4][8][11]
-
Ethyl Acetate and Dichloromethane: These less polar solvents can also be used, particularly for selective extraction or for partitioning the crude extract to remove more polar impurities.[2][12]
-
Hexane: This nonpolar solvent is often used as a pre-extraction step to remove lipids and other nonpolar compounds from the plant material, which can improve the efficiency of the subsequent this compound extraction.
The optimal solvent or solvent system should be determined experimentally for each specific plant source and desired purity.
Q4: What purification techniques are suitable for isolating this compound on a large scale?
Purification of this compound from a crude plant extract typically involves a multi-step chromatographic process.
-
Macroporous Resin Chromatography: This is an effective initial step for purifying crude extracts. The resin can adsorb this compound and other triterpenoids, which can then be eluted with a suitable solvent, leaving behind many impurities.[7]
-
Silica Gel Column Chromatography: This is a standard technique for separating compounds based on polarity. A step-wise or gradient elution with a solvent system (e.g., hexane-ethyl acetate) can effectively separate this compound from other compounds.[12]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, Prep-HPLC is often the final step. Both normal-phase and reverse-phase columns can be used depending on the specific separation requirements.[13]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for large-scale purification as it avoids the use of solid stationary phases, reducing the risk of irreversible adsorption and degradation of the target compound.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction and purification.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Extraction Yield | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate grinding of plant material.4. Poor solvent-to-solid ratio. | 1. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures).2. Increase extraction time and/or temperature within the limits of this compound stability.3. Ensure the plant material is finely powdered to maximize surface area for extraction.4. Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency but will also increase solvent costs. |
| Co-extraction of Impurities | 1. Solvent is not selective enough.2. Presence of pigments (e.g., chlorophyll) and lipids in the plant material. | 1. Employ a multi-step extraction strategy. Start with a nonpolar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent for this compound extraction.2. Use a pre-purification step with activated carbon to remove pigments.3. Optimize the polarity of the extraction solvent to target this compound more selectively. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system.2. Column overloading.3. Irregular column packing. | 1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly to avoid channeling. |
| Product Degradation during Purification | 1. Exposure to high temperatures.2. Unstable pH conditions.3. Interaction with the stationary phase (e.g., acidic silica gel). | 1. Avoid excessive heat during solvent evaporation by using a rotary evaporator under reduced pressure.2. Buffer the solvents used in chromatography if this compound is sensitive to pH.3. Use a neutral or deactivated stationary phase (e.g., deactivated silica gel or alumina) if degradation is observed on standard silica gel.[6] |
| Difficulty with Crystallization/Precipitation | 1. Presence of impurities that inhibit crystallization.2. Inappropriate solvent for crystallization. | 1. Further purify the this compound fraction using preparative HPLC.2. Screen a variety of solvent/anti-solvent systems to find conditions that promote crystallization. |
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the extraction of bioactive compounds from Cudrania tricuspidata, a known source of this compound. While specific yields for this compound are not always reported, the data for total triterpenoids and other relevant compounds provide a useful benchmark for optimizing extraction protocols.
Table 1: Effect of Solvent on Extraction Yield from Cudrania tricuspidata Leaves
| Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Water | 12.5 | 150.2 | 85.3 |
| 20% Ethanol | 15.8 | 185.6 | 102.1 |
| 40% Ethanol | 18.2 | 210.4 | 115.7 |
| 60% Ethanol | 20.5 | 235.1 | 128.9 |
| 80% Ethanol | 22.1 | 250.3 | 142.5 |
| 100% Ethanol | 19.8 | 220.7 | 155.6 |
Data adapted from studies on C. tricuspidata leaf extracts.[3][8]
Table 2: Comparison of Extraction Methods for Triterpenoids from Centella asiatica
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Triterpenoid Yield (% w/w) |
| Maceration | 80% Ethanol | Room Temp | 1440 | 2.5 |
| Soxhlet | 80% Ethanol | 80 | 360 | 3.1 |
| UAE | 80% Ethanol | 48 | 50 | 3.7 |
| MAE | 80% Ethanol | - | 7.5 | Not Reported Directly |
This table provides a comparison of different extraction techniques for triterpenoids from a different plant source, Centella asiatica, to illustrate the potential for yield improvement with modern techniques. UAE: Ultrasound-Assisted Extraction; MAE: Microwave-Assisted Extraction.[1]
Experimental Protocols
Protocol 1: Laboratory-Scale Extraction of this compound from Cudrania tricuspidata Leaves
-
Preparation of Plant Material: Dry the leaves of Cudrania tricuspidata at 40-50°C in a hot air oven until a constant weight is achieved. Grind the dried leaves into a fine powder (40-60 mesh).
-
Defatting (Optional but Recommended): Macerate the powdered plant material in n-hexane (1:10 solid-to-liquid ratio, w/v) for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the hexane extract. Air-dry the plant residue.
-
Extraction:
-
Place 100 g of the defatted plant powder in a flask.
-
Add 1 L of 80% ethanol.[8]
-
Reflux the mixture at 60-70°C for 4 hours with continuous stirring.[11]
-
Filter the mixture while hot through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
Wash the column with n-hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise manner (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).
-
Collect fractions of a suitable volume (e.g., 25-50 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualization reagent (e.g., ceric sulfate spray followed by heating).
-
Combine the fractions containing pure this compound.
-
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
Visualizations
Logical Workflow for Scaling Up this compound Extraction
Caption: A logical workflow for scaling up this compound extraction.
Potential Signaling Pathways Modulated by Triterpenoids
While the specific signaling pathways targeted by this compound are still under investigation, many triterpenoids are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a central regulator of these processes and a common target for natural products.
Caption: A potential signaling pathway targeted by triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for the isolation and identification of triterpenes and sterols in medicinal plants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cudrania tricuspidata Extract Protects against Reflux Esophagitis by Blocking H2 Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. maxapress.com [maxapress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correction of MATERIALS AND METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Multiflorenol Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of multiflorenol from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for high-yield this compound extraction?
A1: this compound is a pentacyclic triterpenoid found in various plant species. Some of the most promising sources for obtaining high yields include the leaves and stems of Pterocarpus marsupium, the leaves of Maytenus ilicifolia, and the whole plant of Euphorbia prostrata. The selection of the plant part is also critical; for instance, in some species, the leaves may offer a higher concentration than the roots or bark.
Q2: Which extraction solvent is most effective for maximizing this compound yield?
A2: The choice of solvent is a critical factor in optimizing the yield of this compound. Generally, solvents with moderate polarity have demonstrated the best results. For example, studies have shown that methanol is highly effective for extracting this compound from the leaves of Maytenus ilicifolia. Dichloromethane has also been successfully used in the extraction from Pterocarpus marsupium. It is recommended to perform small-scale pilot extractions with a range of solvents (e.g., hexane, chloroform, ethyl acetate, methanol) to determine the optimal solvent for a specific plant matrix.
Q3: What are the key differences and advantages of maceration versus Soxhlet extraction for this compound?
A3: Both maceration and Soxhlet extraction are commonly used methods, each with distinct advantages. Maceration is a simple technique that involves soaking the plant material in a solvent at room temperature. It is less energy-intensive but may result in lower yields and require longer extraction times. Soxhlet extraction, a continuous extraction method, generally provides higher yields in a shorter time due to the repeated washing of the plant material with fresh, heated solvent. However, the heat involved in the Soxhlet apparatus can potentially degrade thermolabile compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | 1. Incorrect Plant Material: The plant species or part may have low concentrations of this compound. 2. Suboptimal Solvent: The solvent used may not be effective for extracting this compound from the specific plant matrix. 3. Inadequate Extraction Time/Temperature: The extraction process may not be long enough or at the right temperature to efficiently extract the compound. | 1. Verify the plant's identity and consider sourcing from a different location or harvesting at a different time. 2. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). 3. Optimize the extraction time and temperature. For maceration, try extending the soaking period. For Soxhlet, ensure the solvent is cycling properly. |
| Presence of Impurities in Final Product | 1. Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Ineffective Chromatographic Separation: The stationary or mobile phase in the chromatography step may not be suitable for separating this compound from impurities. | 1. Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and waxes before extracting with a more polar solvent. 2. Adjust the mobile phase composition in your column chromatography. A gradient elution may be more effective than an isocratic one. Consider using different types of chromatography (e.g., silica gel, Sephadex). |
| Difficulty in Crystallizing this compound | 1. Presence of Residual Solvents or Impurities: Even small amounts of other compounds can inhibit crystallization. 2. Inappropriate Crystallization Solvent: The solvent used may not be ideal for inducing this compound crystallization. | 1. Ensure the purified fraction is completely dry and free of residual solvents. Re-purify if necessary. 2. Experiment with different solvent systems for crystallization. A common technique is to dissolve the compound in a good solvent (e.g., chloroform) and then slowly add a poor solvent (e.g., methanol or hexane) until turbidity appears, then allow it to stand. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Pterocarpus marsupium
-
Preparation of Plant Material: Air-dry the leaves and stems of Pterocarpus marsupium at room temperature and then grind them into a coarse powder.
-
Extraction:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Extract with dichloromethane for 48 hours.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Isolation:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions that show a spot corresponding to a this compound standard.
-
-
Purification:
-
Recrystallize the combined fractions from a mixture of chloroform and methanol to yield pure this compound.
-
Protocol 2: Extraction and Isolation of this compound from Maytenus ilicifolia
-
Preparation of Plant Material: Dry the leaves of Maytenus ilicifolia in an oven at 40°C and grind to a fine powder.
-
Extraction:
-
Macerate the powdered leaves in methanol for 72 hours at room temperature, with occasional shaking.
-
Filter the extract and concentrate it under vacuum to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude extract in a methanol/water (9:1) mixture and partition successively with hexane and then chloroform.
-
Separate the layers and concentrate the chloroform fraction, which will be enriched with triterpenes.
-
-
Isolation:
-
Perform column chromatography on the chloroform fraction using silica gel.
-
Elute with a hexane-ethyl acetate gradient.
-
Monitor the fractions by TLC and combine those containing this compound.
-
-
Purification:
-
Further purify the combined fractions using preparative HPLC if necessary.
-
Visualized Workflows
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Chromatographic Resolution of Multiflorenol
Welcome to the technical support center for the chromatographic analysis of multiflorenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of this compound separation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chromatographic analysis of this compound?
The primary challenges in analyzing this compound and related triterpenoids stem from their structural characteristics. These compounds often lack strong chromophores, making UV detection less sensitive and requiring detection at low wavelengths (205-210 nm). Furthermore, the presence of structurally similar isomers, such as germanicol and isothis compound, can lead to co-elution and poor resolution, making accurate quantification difficult. Peak tailing is another common issue, often caused by secondary interactions with the stationary phase.
Q2: Which chromatographic technique is most suitable for this compound analysis?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with a reversed-phase C18 column are the most commonly employed techniques for the separation of this compound. These methods offer good resolving power for non-polar triterpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the analytes.
Q3: How can I improve the UV detection of this compound?
Due to the weak UV absorption of this compound, detection should be performed at a low wavelength, typically between 205 nm and 210 nm.[1] Using a mobile phase with low UV cutoff, such as acetonitrile and high-purity water, is crucial to minimize baseline noise and enhance sensitivity.
Q4: Is it necessary to derivatize this compound for GC-MS analysis?
Yes, derivatization is generally required for the GC-MS analysis of triterpenes like this compound. A common method involves silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[2] This process increases the volatility of the compound, making it suitable for gas chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Problem 1: Poor Resolution Between this compound and Its Isomers
Poor resolution between this compound and its isomers is a frequent challenge.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase composition. For reversed-phase HPLC, a gradient elution with acetonitrile and water or methanol and water is often effective. Adjusting the gradient slope or the initial and final concentrations of the organic solvent can significantly impact selectivity.[3] |
| Suboptimal Column Temperature | Vary the column temperature. Sometimes, a slight increase or decrease in temperature can alter the selectivity and improve the resolution between closely eluting isomers. |
| Incorrect Stationary Phase | While C18 is a good starting point, consider trying a different stationary phase if resolution is still poor. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic-like structures within the triterpenoid backbone.[3] |
| Low Column Efficiency | Ensure your column is in good condition. If the column is old or has been used extensively, its efficiency may be compromised. Replacing the column with a new one of the same type can restore resolution. Using a column with a smaller particle size (as in UPLC) can also significantly increase efficiency. |
Experimental Workflow for Optimizing Resolution:
Problem 2: Peak Tailing of the this compound Peak
Peak tailing can lead to inaccurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | For reversed-phase chromatography on silica-based columns, residual silanol groups can interact with polar functional groups on the analyte, causing tailing.[4][5] Lowering the mobile phase pH to around 3 with an additive like formic acid can suppress the ionization of silanols and reduce these interactions.[6] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject to see if the peak shape improves. |
| Column Contamination or Degradation | Impurities from the sample or mobile phase can accumulate on the column frit or packing material, leading to peak tailing.[7] Flushing the column with a strong solvent or, if the problem persists, replacing the column is recommended. A guard column can help prevent contamination of the analytical column.[6] |
| Extra-column Dead Volume | Excessive tubing length or improper fittings between the injector, column, and detector can cause band broadening and peak tailing.[6] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter. |
Logical Relationship for Diagnosing Peak Tailing:
Experimental Protocols
The following are example protocols for the analysis of this compound and other triterpenoids based on published methods. These should be used as a starting point and may require optimization for your specific application.
Protocol 1: HPLC-UV Analysis of Triterpenoids
This method is suitable for the general separation of triterpenoids, including this compound.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. A typical gradient might be from 70% A to 100% A over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
Note: The lack of strong chromophores in this compound necessitates detection at low UV wavelengths.[1]
Protocol 2: GC-MS Analysis of Triterpenes (with Derivatization)
This protocol is for the analysis of triterpenes after derivatization.
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
| Parameter | Value |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes. |
| MS Interface Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 50-600 |
| Injection Volume | 1 µL (splitless) |
This is a general guideline; the derivatization and GC-MS parameters may need to be optimized for this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Prevention of Multiflorenol Degradation
Welcome to the technical support center for multiflorenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a pentacyclic triterpenoid, a class of natural compounds derived from a six-isoprene unit structure.[1][2] It has a molecular formula of C30H50O and a molecular weight of approximately 426.7 g/mol .[3][4] this compound is practically insoluble in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][5] It is found in various plants, including Suregada multiflora.[3]
Q2: What are the primary factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound are not extensively documented, pentacyclic triterpenoids, in general, are susceptible to degradation through several mechanisms.[6][7] The primary factors include:
-
Oxidation: The presence of oxygen can lead to the oxidation of the molecule, particularly if reactive oxygen species (ROS) are present. Many triterpenoids possess antioxidant properties, implying they can be oxidized themselves.[8][9][10][11]
-
Light: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic or other degradation reactions.[12][13]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under controlled conditions. Based on supplier recommendations and general practices for triterpenoids, the following conditions are advised:
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[5] For shorter periods, storage at room temperature may be acceptable, but this should be verified with a stability study.[14]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by using amber vials or by storing in a dark location.
-
Form: Store as a dry powder whenever possible, as this is generally the most stable form. If in solution, use a suitable, dry solvent and store at low temperatures.[5]
Troubleshooting Guides
Problem 1: I observe a change in the color or physical appearance of my this compound sample.
-
Possible Cause: This could be an indication of oxidation or other chemical degradation. The formation of chromophores (colored compounds) is a common result of degradation.
-
Solution:
-
Do not use the sample for critical experiments.
-
Characterize the sample using analytical techniques like HPLC-UV or LC-MS to identify potential degradation products.[15][16][17][18][19]
-
Review your storage conditions. Ensure the sample was protected from light, stored at the recommended temperature, and sealed properly to prevent exposure to air and moisture.
-
For future storage, consider flushing the container with an inert gas (e.g., argon) before sealing.
-
Problem 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks that were not present in the initial analysis.
-
Possible Cause: The appearance of new peaks strongly suggests that the this compound has degraded into other compounds. Pentacyclic triterpenoids can undergo reactions like demethylation or oxidation, leading to new chemical entities.[6][7]
-
Solution:
-
Attempt to identify the degradation products using mass spectrometry (MS) to determine their molecular weights.
-
Quantify the amount of remaining this compound to determine the extent of degradation.
-
Implement a formal stability testing protocol (see Experimental Protocols section) to understand the degradation kinetics under your specific storage conditions.
-
If storing in solution, consider the stability in that specific solvent. Test alternative solvents if necessary. This compound is known to be soluble in ethanol, methanol, DMF, and DMSO.[5]
-
Problem 3: I am seeing a loss of biological activity in my experiments compared to previous batches.
-
Possible Cause: If the this compound has degraded, its biological activity may be reduced or altered. The specific chemical structure of this compound is responsible for its bioactivity.
-
Solution:
-
Confirm the purity and integrity of your current this compound stock using an analytical method like HPLC.[20]
-
Always run a fresh standard or a sample from a new, unopened batch as a positive control in your biological assays.
-
Review the handling of the compound during your experimental setup. Was it exposed to harsh conditions (e.g., high temperature, extreme pH) for an extended period?
-
Consider adding antioxidants to your experimental buffers if compatible with your assay, to prevent degradation during the experiment itself.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Form | Dry Powder | Maximizes stability by reducing molecular mobility and solvent-mediated reactions. |
| Temperature | -20°C (Long-term)[5] | Slows down the rate of all chemical degradation reactions. |
| Room Temperature (Short-term)[14] | May be acceptable for brief periods, but should be minimized. | |
| Light | Protect from light (Amber vial/darkness) | Prevents light-induced degradation (photodegradation). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Container | Tightly sealed, appropriate material | Prevents exposure to moisture and air. |
Table 2: Suggested Solvents for this compound
| Solvent | Suitability | Notes |
| Ethanol | Soluble[5] | Good for many biological assays. Can absorb water, so use anhydrous grade. |
| Methanol | Soluble[5] | Similar to ethanol. Ensure it is anhydrous. |
| DMSO | Soluble[5] | High dissolving power. Store stock solutions at -20°C. Can be toxic to some cells. |
| DMF | Soluble[5] | High dissolving power. Use with caution due to toxicity. |
Experimental Protocols
Protocol: Real-Time Stability Study of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent under different storage conditions.
1. Objective: To determine the rate of degradation of this compound in a specific solvent at various temperature and light conditions over a 90-day period.
2. Materials and Reagents:
-
This compound (high purity, >95%)[5]
-
HPLC-grade solvent (e.g., DMSO, Ethanol)
-
HPLC mobile phase solvents (e.g., acetonitrile, water)
-
Type 1 ultrapure water
-
Amber and clear glass HPLC vials with caps
-
Calibrated pipettes and laboratory glassware
3. Equipment:
-
HPLC system with a UV or DAD detector[16]
-
Analytical balance
-
pH meter
-
Temperature-controlled chambers/incubators set to:
-
-20°C
-
4°C
-
25°C
-
-
Light chamber (to simulate ambient light exposure) or benchtop exposed to ambient light.
4. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Aliquoting: Aliquot the stock solution into amber and clear HPLC vials. This will create sets for "protected from light" and "exposed to light" conditions.
-
Storage: Place the sets of vials into the different temperature-controlled chambers.
-
Time Points: Analyze the samples at predetermined time points (e.g., Day 0, 7, 14, 30, 60, 90).
-
HPLC Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to come to room temperature.
-
Analyze the sample by a validated HPLC method. A reverse-phase C18 column is often suitable for triterpenoids. The mobile phase could be a gradient of acetonitrile and water.
-
Monitor the peak area of this compound at an appropriate wavelength (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
-
Plot the percentage remaining versus time for each condition.
-
Determine the time at which the concentration drops below a certain threshold (e.g., 90%) to establish a shelf-life under those conditions.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a real-time stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Showing Compound this compound (FDB015697) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H50O | CID 12312990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Multiflorenol | C30H50O | CID 42608291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitory effects and actions of pentacyclic triterpenes upon glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Accurate Multiflorenol Quantification
Welcome to the technical support center for the accurate quantification of multiflorenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this pentacyclic triterpenoid.
Frequently Asked Questions (FAQs)
1. Sample Preparation & Extraction
-
Q: What is the recommended method for extracting this compound from plant material? A: The choice of extraction method can significantly impact the yield of this compound. A common and effective approach is ultrasound-assisted extraction (UAE) with methanol or ethanol. This method offers advantages over traditional techniques like maceration or Soxhlet extraction, including shorter extraction times and reduced solvent consumption. For optimal results, it is recommended to use dried and powdered plant material to increase the surface area for solvent penetration.
-
Q: How can I remove interfering compounds from my plant extract before analysis? A: Crude plant extracts often contain a complex mixture of compounds that can interfere with this compound quantification. A solid-phase extraction (SPE) cleanup step is highly recommended. A C18 SPE cartridge can be used to effectively remove highly polar and non-polar impurities. The extract is typically loaded onto the conditioned cartridge, washed with a solvent of lower elution strength (e.g., water-methanol mixture) to remove polar impurities, and then the fraction containing this compound is eluted with a solvent of higher elution strength (e.g., methanol or acetonitrile).
2. Chromatographic Analysis
-
Q: What type of HPLC column is best suited for this compound analysis? A: A reversed-phase C18 column is the most common and effective choice for the separation of this compound and other triterpenoids. These columns provide good resolution and peak shape for hydrophobic compounds like this compound. Typical column dimensions for analytical work are 250 mm x 4.6 mm with a 5 µm particle size.
-
Q: What are the typical mobile phase compositions for this compound analysis by HPLC? A: An isocratic mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio will need to be optimized for your specific column and system to achieve the best separation. A starting point could be an 85:15 (v/v) mixture of acetonitrile and water. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can sometimes improve peak shape.
-
Q: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound quantification? A: Yes, GC-MS is a viable alternative for this compound analysis. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common derivatization technique for triterpenoids.
3. Method Validation
-
Q: What are the key parameters I need to assess when validating my this compound quantification method? A: A robust method validation is crucial for ensuring accurate and reliable results. According to ICH guidelines, the following parameters should be evaluated:
-
Specificity: The ability of the method to exclusively measure this compound in the presence of other components.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
HPLC System Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., tubing, inline filter, guard column, or column inlet frit).[1] 2. Precipitated buffer or sample components in the mobile phase.[1] 3. Incorrect mobile phase viscosity. | 1. Systematically isolate the source of the blockage by removing components one by one, starting from the detector and moving backward. Replace or clean the blocked component. A column backflush may be effective.[1] 2. Filter all mobile phases and samples before use. Ensure buffer components are fully dissolved. 3. Check the viscosity of your mobile phase mixture. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[1] 2. Contaminated mobile phase or detector cell.[1] 3. Column temperature fluctuations.[1] 4. Mobile phase not properly mixed or degassed. | 1. Degas the mobile phase and prime the pump to remove air bubbles.[1] 2. Use high-purity solvents and flush the system, including the detector cell, with a strong solvent like methanol or isopropanol.[1] 3. Use a column oven to maintain a stable temperature.[1] 4. Ensure thorough mixing of mobile phase components and use an online degasser or helium sparging. |
| Peak Tailing or Fronting | 1. Column degradation (loss of stationary phase). 2. Column overload.[2] 3. Incompatibility between the injection solvent and the mobile phase.[2] 4. Presence of active sites on the column packing (silanol groups). | 1. Replace the column with a new one of the same type. 2. Reduce the injection volume or sample concentration.[2] 3. Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject a smaller volume.[2] 4. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Column not properly equilibrated.[1] 3. Changes in column temperature. | 1. Check the pump for leaks and ensure the solvent proportioning valves are working correctly. Manually prepare the mobile phase to confirm the composition. 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[1] 3. Use a column oven to ensure a constant temperature. |
| Ghost Peaks | 1. Contamination in the injector or column from a previous injection. 2. Impurities in the mobile phase. | 1. Implement a thorough needle wash protocol and run a blank gradient after each sample. Flush the column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phases. |
Data Presentation
Table 1: Example HPLC Method Validation Parameters for this compound Quantification
| Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | To be defined by user | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 ± 1.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | 2.5% |
| LOD (µg/mL) | Reportable | 0.1 |
| LOQ (µg/mL) | Reportable | 0.3 |
| Robustness | No significant change in results | Method is robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min) |
Note: The values presented in this table are for illustrative purposes and should be determined experimentally during method validation.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Weigh 1.0 g of dried, powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) on the plant residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol for further purification or analysis.
Protocol 2: HPLC-UV Method for this compound Quantification
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Reconstitute the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
Biosynthetic Pathway of this compound
The biosynthesis of this compound, a pentacyclic triterpenoid, follows the isoprenoid pathway. The key precursor, 2,3-oxidosqualene, is cyclized by a specific oxidosqualene cyclase (OSC) to form the this compound backbone.
Caption: Biosynthetic pathway of this compound from acetyl-CoA.
Experimental Workflow for this compound Quantification
This workflow outlines the key steps from sample collection to data analysis for the accurate quantification of this compound.
Caption: Experimental workflow for this compound quantification.
References
overcoming matrix effects in multiflorenol analysis from complex samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of multiflorenol from complex samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: FAQs - Understanding Matrix Effects in this compound Analysis
Q1: What are matrix effects and why are they a significant problem in this compound analysis?
A: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, tissue homogenate, or plant extracts).[1][2] These interferences can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[3][4] This phenomenon is a major concern in quantitative LC-MS analysis because it can severely compromise the accuracy, precision, and sensitivity of the method.[5][6]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A: The presence of matrix effects can be evaluated using several methods. A common approach is the post-extraction spike, where you compare the signal response of an analyte in a neat solvent to its response in a blank sample extract that has been spiked with the analyte at the same concentration.[4] The matrix effect (ME) can be quantified using the following formula:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100%
-
An ME value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[5] When a blank matrix extract is injected, any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[5]
Q3: What are the primary strategies to mitigate or correct for matrix effects?
A: There are three main strategic pillars for addressing matrix effects:
-
Optimize Sample Preparation: The most direct approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are employed to clean the sample.[7][8]
-
Improve Chromatographic Separation: Modifying LC conditions (e.g., gradient, column chemistry) can help separate this compound from co-eluting interferences, preventing them from entering the MS source at the same time.[5]
-
Use Compensatory Calibration Methods: When matrix effects cannot be eliminated, specific calibration strategies can correct for them. The most effective methods include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix identical to the sample.[9][10]
-
Standard Addition Method (SAM): Spiking the actual sample with known amounts of the analyte. This is highly effective when a blank matrix is unavailable.[11][12]
-
Stable Isotope Dilution Analysis (SIDA): Considered the gold standard, this method uses a stable isotope-labeled version of this compound as an internal standard, which co-elutes and experiences the same matrix effects, providing highly accurate correction.[13][14][15]
-
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific issues you might encounter during your experiments.
Q4: I'm seeing low signal intensity (ion suppression) for this compound. What should I do?
A: Ion suppression is the most common manifestation of matrix effects.[16]
-
Initial Check: First, ensure the instrument is performing optimally by analyzing a this compound standard in a neat solvent.
-
Improve Sample Cleanup: Your sample preparation may be insufficient. If using protein precipitation, consider adding a more selective cleanup step like SPE or LLE to better remove phospholipids and other endogenous components.[17]
-
Dilute the Sample: Simple dilution of the sample extract can sometimes reduce the concentration of interfering compounds below the level where they cause significant suppression.[5] However, ensure the this compound concentration remains above the limit of quantification (LOQ).
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone identified via post-column infusion.
Q5: My results show high variability and poor reproducibility. Could this be a matrix effect?
A: Yes. Inconsistent matrix effects between samples are a primary cause of poor reproducibility.[6] If different samples have varying levels of interfering compounds, the degree of ion suppression or enhancement will also vary, leading to scattered results.
-
Solution: Employing a robust internal standard is critical. A stable isotope-labeled internal standard (e.g., ¹³C- or ²H-multiflorenol) is the ideal solution as it behaves nearly identically to the analyte during sample preparation and ionization.[13][18] If a labeled standard is unavailable, a structural analog that elutes very close to this compound can also help.
Q6: My calibration curve has poor linearity (R² < 0.99). What are the possible causes related to the matrix?
A: Poor linearity in a calibration curve prepared in solvent can be a strong indicator of matrix effects when analyzing real samples. When using matrix-matched standards, poor linearity might indicate:
-
Non-homogenous Blank Matrix: The blank matrix used for the standards may not be consistent across all calibration points.
-
Concentration-Dependent Matrix Effects: The matrix effect may not be linear across the calibrated concentration range. At higher analyte concentrations, the ratio of analyte to interfering compounds changes, which can alter the ionization efficiency.
-
Solution: The Standard Addition Method is often the best approach in this scenario, as it builds the calibration curve within the actual sample matrix, accounting for its specific and potentially non-linear interferences.[19][20]
Section 3: Experimental Protocols & Methodologies
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Effectiveness | Cost | Complexity | When to Use |
| Improved Sample Prep (SPE) | Moderate to High | Medium | Medium | Universally recommended as a first step for complex matrices.[8] |
| Matrix-Matched Calibration | High | Low (if blank is available) | Low | When a representative blank matrix is readily available.[9] |
| Standard Addition Method | Very High | Medium | High | When a blank matrix is not available or matrix effects are severe and variable.[11] |
| Stable Isotope Dilution (SIDA) | Very High (Gold Standard) | High | Medium | For high-accuracy, validated assays where the highest level of precision is required.[14][15] |
Q7: How do I perform a Matrix-Matched Calibration for this compound?
A: This method involves preparing your calibration standards in a blank matrix that is free of the analyte.[10][21]
Protocol:
-
Source Blank Matrix: Obtain a batch of the same matrix type as your samples (e.g., human plasma, rat liver homogenate) that is confirmed to be free of this compound.
-
Process Blank Matrix: Subject the blank matrix to the exact same extraction procedure as your unknown samples.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).
-
Spike and Dilute: Create your calibration curve by spiking appropriate volumes of the stock solution into aliquots of the processed blank matrix extract. Perform serial dilutions to generate at least 5-7 calibration points covering your expected concentration range.
-
Analysis: Analyze the matrix-matched standards alongside your processed unknown samples.
-
Quantification: Generate the calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in your samples.
Q8: How do I use the Standard Addition Method to quantify this compound?
A: This method corrects for matrix effects by creating a calibration curve within each sample itself.[12][22]
Protocol:
-
Estimate Concentration: Perform a preliminary analysis of your sample to estimate the approximate concentration of this compound.
-
Aliquot Sample: Divide a single sample extract into at least four equal aliquots (e.g., 100 µL each).
-
Spike Aliquots:
-
Aliquot 1: Leave unspiked (contains only the unknown amount).
-
Aliquot 2: Spike with a known amount of this compound standard (e.g., 0.5x the estimated concentration).
-
Aliquot 3: Spike with a higher amount (e.g., 1.0x the estimated concentration).
-
Aliquot 4: Spike with the highest amount (e.g., 2.0x the estimated concentration).
-
-
Analyze: Analyze all four aliquots using your LC-MS method.
-
Plot and Extrapolate: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). The unspiked sample corresponds to an added concentration of zero. Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.[19]
Table 2: Example Data for Standard Addition Method
| Aliquot | Added this compound (ng/mL) | Instrument Response (Peak Area) |
| 1 | 0 | 51,200 |
| 2 | 10 | 102,500 |
| 3 | 20 | 151,900 |
| 4 | 40 | 253,100 |
When plotted, the linear regression of this data (y = 5050x + 51200) would yield an x-intercept of -10.14. Therefore, the original concentration is 10.14 ng/mL.
Q9: What is the general workflow for choosing the right calibration strategy?
A: The choice of calibration strategy depends on the resources available and the requirements of the assay. The following decision tree illustrates a logical workflow for selecting the most appropriate method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Overcoming matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. alpha-measure.com [alpha-measure.com]
- 13. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 15. researchgate.net [researchgate.net]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. An improved folate stable isotope dilution assay of unexploited food sources from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Multiflorenol for In Vivo Experiments
Welcome to the technical support center for researchers working with multiflorenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a pentacyclic triterpenoid with demonstrated therapeutic potential, including anti-inflammatory and anticancer activities. However, like many other triterpenoids, this compound is a lipophilic compound with poor aqueous solubility. This low solubility can significantly limit its oral absorption and, consequently, its bioavailability, making it challenging to achieve therapeutic concentrations in target tissues during in vivo studies.
Q2: Are there any reported values for the oral bioavailability of this compound?
Currently, there is a lack of specific published data on the absolute oral bioavailability of this compound in animal models. However, based on its structural similarity to other poorly soluble triterpenoids, it is presumed to have low oral bioavailability. For instance, the related pentacyclic triterpenoid friedelin also exhibits poor water solubility.[1]
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These approaches aim to increase the dissolution rate and/or the intestinal permeability of the compound. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can enhance its solubility and dissolution rate.[2][3][4]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5][6]
-
Nanoformulations: Encapsulating the drug in nanoparticles can improve its solubility, stability, and absorption.
Troubleshooting Guide: Formulation and Administration
This section provides practical guidance on common issues encountered when formulating and administering this compound for in vivo experiments.
Issue 1: this compound is difficult to dissolve for oral administration.
Cause: this compound's lipophilic nature and low aqueous solubility make it challenging to prepare a simple aqueous suspension for oral gavage.
Solutions:
-
Co-solvents and Surfactants: While useful for initial screening, be aware that high concentrations of some organic co-solvents and surfactants can have their own physiological effects and may not be suitable for all in vivo studies.
-
Solid Dispersions: This is a robust method to enhance the solubility and dissolution rate of poorly soluble compounds.[2][3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6] This can significantly improve the oral absorption of lipophilic drugs.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of this compound. The specific polymer and drug-to-polymer ratio may need to be optimized for your specific experimental needs.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inner wall of the flask.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until use.
Characterization (Optional but Recommended):
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure this compound in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound within the polymer matrix.
-
X-ray Diffraction (XRD): To assess the crystallinity of the solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between this compound and the polymer.
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation for this compound. The selection of oil, surfactant, and co-surfactant is critical and requires preliminary screening for miscibility and the ability to form a stable emulsion.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., varying the surfactant/co-surfactant ratio (Km) from 1:1, 2:1, 3:1, etc.).
-
For each Km ratio, mix the oil and the surfactant/co-surfactant mixture in different proportions (e.g., 9:1, 8:2, 7:3, etc.).
-
To each of these mixtures, add a specific amount of this compound and vortex until a clear solution is obtained.
-
Titrate each mixture with water dropwise, with gentle stirring, and observe the formation of an emulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the Optimized SEDDS Formulation:
-
Based on the phase diagram, select a formulation from the self-emulsifying region with good emulsification properties.
-
Accurately weigh the required amounts of oil, surfactant, co-surfactant, and this compound.
-
Mix the components in a glass vial and vortex until a clear and homogenous solution is formed. A gentle warming in a water bath (around 40°C) may be required to facilitate dissolution.
-
-
Characterization of the SEDDS:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time it takes to form a homogenous emulsion.
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Signaling Pathways and Experimental Workflows
Understanding the potential molecular targets of this compound is crucial for designing meaningful in vivo experiments. While specific pathways for this compound are still under investigation, related polyphenolic compounds have been shown to modulate several key signaling cascades involved in inflammation and cancer.
Potential Signaling Pathways Modulated by Polyphenols
Polyphenols have been reported to influence the following pathways:
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Some polyphenols can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[7][8][9][10][11]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[12][13][14][15][16] Polyphenols can modulate MAPK signaling, which may contribute to their anticancer effects.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation.[17][18][19][20][21] Inhibition of this pathway by certain polyphenols is a potential mechanism for their anticancer activity.
Experimental Workflow for In Vivo Bioavailability Studies
A typical workflow for assessing the oral bioavailability of a this compound formulation is outlined below.
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic data for this compound, this table presents data for other structurally related triterpenoids to provide a comparative reference for researchers.
| Compound | Animal Model | Formulation | Dose | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |
| Lupeol | Mice | Olive Oil | - | 8.071 ± 2.930 µg/mL | 6.444 ± 0.851 h | - | - | [22] |
| Lupeol | Rats | Suspension | - | 178.61 ± 24.6 ng/mL | 6 ± 1.1 h | 1068.46 ± 96.4 ng·h/mL | - | [22] |
| Lupeol | Rats | SLN | - | - | - | - | 9.2-fold increase vs. suspension | [22] |
| Delavinone | Mice | Oral | 2.5 mg/kg | - | - | - | 12.4 | [23] |
| Magnoflorine | Rats | Oral | - | - | - | - | 22.6 | [24][25] |
| Panaxynol | Mice | Oral | - | - | - | - | 50.4 | [26] |
| Geraniol | Mice | Oral | 200 mg/kg | 0.05 ± 0.01 µg/mL | 1 h | - | - | [27] |
| Ticagrelor | Rats | Solid Dispersion | 10 mg/kg | - | - | - | ~64% enhancement vs. marketed | [28] |
Note: SLN = Solid Lipid Nanoparticles. The data presented are for comparative purposes and the pharmacokinetic parameters of this compound may differ.
This technical support center is intended to be a living document and will be updated as more specific data on this compound becomes available. We encourage researchers to contribute their findings to the scientific community to accelerate the development of this promising therapeutic agent.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. abiteccorp.com [abiteccorp.com]
- 6. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 12. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 15. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. probiologists.com [probiologists.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacokinetics of Geraniol and Its Metabolites in Mice After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Multiflorenol Extraction
Welcome to the technical support center for the optimization of multiflorenol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing this compound extraction?
A1: The most critical parameters for this compound extraction, a type of pentacyclic triterpenoid, include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. For modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), parameters like ultrasonic power/frequency and microwave power are also crucial. For Supercritical Fluid Extraction (SFE), pressure and the use of co-solvents are key variables.
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the polarity of this compound. Triterpenoids are generally less polar, making organic solvents like ethanol, methanol, and acetone effective.[1] Often, a mixture of an organic solvent with a small percentage of water can enhance extraction efficiency.[2] For instance, studies on other Euphorbia species have utilized methanol or ethanol for the extraction of various phytochemicals.[3][4] It is recommended to start with a solvent polarity screening to determine the optimal choice for your specific plant material.
Q3: Can this compound degrade during the extraction process?
A3: Yes, like many natural products, this compound can be susceptible to degradation, particularly at high temperatures. Prolonged exposure to high heat during methods like Soxhlet extraction or even MAE and UAE, if not properly controlled, can lead to reduced yields.[2] It is crucial to optimize the temperature and extraction time to minimize thermal degradation.
Q4: What are some common impurities found in this compound extracts?
A4: Crude extracts of this compound are likely to contain other structurally similar triterpenoids, such as isothis compound, as well as sterols, fatty acids, and pigments like chlorophyll.[5][6] The presence of these compounds can complicate purification. Chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are necessary for isolation and purification.[5][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The polarity of the solvent may not be optimal for this compound. Perform a solvent screening with solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and their aqueous mixtures). |
| Insufficient Extraction Time | The extraction duration may not be long enough to allow for complete diffusion of this compound from the plant matrix. Incrementally increase the extraction time and monitor the yield to determine the optimal duration. |
| Suboptimal Temperature | The temperature may be too low for efficient extraction or too high, causing degradation. Optimize the temperature for your chosen extraction method. For UAE and MAE, start with a moderate temperature (e.g., 40-60°C). |
| Inadequate Solid-to-Liquid Ratio | An insufficient amount of solvent may lead to saturation and incomplete extraction.[8] Conversely, an excessive amount of solvent can make the downstream concentration process inefficient. Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL). |
| Poor Cell Wall Disruption (for UAE and MAE) | The ultrasonic power or microwave power may be too low to effectively disrupt the plant cell walls and release the intracellular contents. Gradually increase the power setting while monitoring the temperature to avoid degradation. |
| High Moisture Content in Plant Material | Excessive moisture in the plant material can reduce the efficiency of solvent penetration. Ensure the plant material is properly dried before extraction. |
Issue 2: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Compounds | This compound and its isomers (e.g., isothis compound) have very similar polarities, making them difficult to separate using standard chromatography.[5][6] Utilize high-resolution chromatographic techniques such as preparative HPLC with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase. |
| Presence of Interfering Pigments and Lipids | Chlorophyll and other pigments can interfere with chromatographic separation. Perform a pre-extraction with a non-polar solvent like hexane to remove these interfering substances before the main extraction. |
| Inappropriate Stationary Phase in Column Chromatography | The choice of adsorbent in column chromatography is crucial. Silica gel is commonly used for triterpenoid separation.[7] Consider using different mesh sizes or alternative adsorbents like alumina if separation is poor. |
Experimental Protocols
While a specific, universally optimized protocol for this compound does not exist, the following are generalized methodologies for the extraction of triterpenoids from Euphorbia species, which can be adapted and optimized for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
-
Sample Preparation: Dry the plant material (e.g., aerial parts of Euphorbia) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the selected solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 100-300 W), temperature (e.g., 50°C), and extraction time (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C) to obtain the crude extract.
-
-
Purification (General):
-
Subject the crude extract to column chromatography over silica gel.
-
Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine and concentrate the desired fractions.
-
Further purify using preparative HPLC if necessary.[7]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Triterpenoids
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place the powdered plant material and the chosen solvent in a microwave extraction vessel.
-
Set the microwave power (e.g., 300-500 W), temperature (e.g., 60°C), and extraction time (e.g., 10-20 minutes).
-
-
Filtration and Concentration: Follow the same procedure as in the UAE protocol.
-
Purification: Follow the same general purification steps as in the UAE protocol.
Data Presentation
The following tables summarize representative data for the optimization of triterpenoid and related compounds extraction from various plant sources, illustrating the impact of different parameters. Note that this data is not specific to this compound but provides a valuable reference for experimental design.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Triterpenoids and Related Compounds
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |
| Solvent Concentration | 30-100% Ethanol | 80-90% | Higher concentrations of organic solvent generally increase the yield of less polar triterpenoids. | [2] |
| Temperature (°C) | 30-70 | 50-60 | Yield increases with temperature up to a point, after which degradation may occur. | [8] |
| Time (min) | 10-90 | 30-60 | Yield increases with time until equilibrium is reached. | [8] |
| Ultrasonic Power (W) | 100-500 | 200-400 | Higher power enhances cell disruption and yield, but excessive power can cause degradation. | [8] |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:50 | 1:20 - 1:30 | An optimal ratio ensures complete extraction without excessive solvent use. | [8] |
Table 2: Optimization of Microwave-Assisted Extraction (MAE) Parameters for Triterpenoids and Related Compounds
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |
| Solvent Concentration | 50-100% Ethanol | 70-80% | A higher proportion of ethanol is often beneficial for triterpenoid solubility. | [2] |
| Temperature (°C) | 50-100 | 60-80 | Higher temperatures can be used in MAE due to shorter extraction times, but optimization is still necessary. | [8] |
| Time (min) | 5-30 | 10-20 | MAE significantly reduces extraction time compared to conventional methods. | [2] |
| Microwave Power (W) | 200-800 | 400-600 | Power level needs to be sufficient for rapid heating without causing localized overheating and degradation. | [8] |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:40 | 1:20 - 1:30 | Similar to UAE, an optimal ratio is key for efficiency. | [8] |
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Phytochemical Study of Euphorbia turcomanica Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in multiflorenol bioactivity results
Welcome to the technical support center for researchers working with multiflorenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help address potential variations in bioactivity results. Inconsistencies in experimental outcomes can arise from a variety of factors, from compound purity to specific assay conditions. This guide aims to provide a structured approach to identifying and mitigating these variables.
Troubleshooting Guide: Addressing Inconsistencies in this compound Bioactivity
This guide is designed to help researchers troubleshoot and identify potential sources of variability in their experimental results with this compound.
Question: Why am I observing different IC50 values for this compound's anticancer activity compared to published literature?
Answer: Discrepancies in IC50 values are a common challenge in natural product research. Several factors can contribute to this variability. Consider the following:
-
Cell Line Specificity: this compound's cytotoxic effects can vary significantly between different cancer cell lines.[1][2][3] The genetic and phenotypic heterogeneity of cancer cells means that some cell lines will be inherently more or less sensitive to a given compound.
-
Assay Duration and Endpoint: The incubation time of your cytotoxicity assay can significantly impact the calculated IC50 value.[4] A 24-hour assay may yield a different IC50 than a 48- or 72-hour assay. It is crucial to match the assay duration to that of the study you are comparing your results with.
-
Method of IC50 Calculation: Different software and mathematical models can produce slightly different IC50 values from the same raw data. Ensure you are using a consistent and appropriate curve-fitting model.
-
Compound Purity and Characterization: The purity of your this compound sample is critical. The presence of impurities from the isolation and purification process can alter the observed bioactivity. It is essential to have a thoroughly characterized compound, with purity confirmed by methods such as HPLC, NMR, and mass spectrometry.
-
Solvent and Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control in your experiments to account for any solvent-induced effects.
Troubleshooting Workflow for IC50 Discrepancies
Caption: Troubleshooting workflow for inconsistent IC50 values.
Question: My results for this compound's anti-inflammatory activity are not consistent across experiments. What could be the cause?
Answer: Variability in anti-inflammatory assays can often be traced to the experimental model and specific parameters. Here are some key areas to investigate:
-
Inflammatory Stimulus: The type and concentration of the inflammatory stimulus used (e.g., lipopolysaccharide - LPS) can significantly affect the outcome.[5] Ensure the stimulus is fresh and used at a consistent concentration.
-
Cell Model: Different cell types (e.g., RAW 264.7 macrophages, primary cells) will respond differently to both the inflammatory stimulus and this compound.[6]
-
Endpoint Measurement: The specific inflammatory markers being measured (e.g., nitric oxide, TNF-α, IL-6) can have different sensitivities and kinetics.[5][7]
-
Timing of Treatment: Whether this compound is added before, during, or after the inflammatory stimulus will impact its observed effect. Pre-treatment may show preventative effects, while post-treatment may demonstrate therapeutic effects.
Quantitative Data Summary
The following tables summarize reported IC50 values for pentacyclic triterpenoids, including compounds structurally related to this compound, to illustrate the range of reported activities. Direct comparative studies on this compound showing inconsistencies are limited in the literature; however, the data below highlights the inherent variability in bioactivity based on the cell line and compound.
Table 1: Cytotoxicity of Various Compounds in Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 | 22.4 | [1] |
| Compound 2 | HCT116 | 0.34 | [1] |
| Parvifloron D | BxPC3 | 0.15 ± 0.05 | [3] |
| Parvifloron D | Caco-2 | 32.1 ± 4.3 | [3] |
| Betulinic Acid Derivative | A549 | 0.66 | [8] |
Table 2: Anti-inflammatory Activity of Various Compounds
| Compound | Assay/Model | IC50 (µM) | Reference |
| Dexamethasone | NO Production Inhibition | 14.05 | [9] |
| Triterpenoid Glycoside | NO Production Inhibition | 18.78 - 37.57 | [9] |
| BxbREE-80% | BSA Denaturation | 338.42 µg/mL | [7] |
| BxbREE-100% | BSA Denaturation | 377.3 µg/mL | [7] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic activity of this compound against a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for Bioactivity Screening
Caption: A general experimental workflow for bioactivity screening.
Signaling Pathways
Potential Anti-inflammatory Signaling Pathway for this compound
Many pentacyclic triterpenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This compound may act by inhibiting the phosphorylation and subsequent degradation of IκBα, which would prevent the translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, would reduce the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]
- 9. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Multiflorenol Quantification
The accurate quantification of multiflorenol, a pentacyclic triterpenoid with significant pharmacological potential, is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods for the analysis of this compound, supported by experimental data to inform the selection of the most suitable analytical technique.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the quantification of this compound can be established using a reversed-phase system. The following protocol outlines the key parameters:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective for the separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 95:5 v/v) can be employed.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection: UV detection at a wavelength of 210 nm is appropriate for this compound.
-
Sample Preparation: Samples containing this compound should be dissolved in the mobile phase, filtered through a 0.45 µm filter, and an appropriate volume (e.g., 20 µL) injected into the system.
2. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a viable alternative to HPLC for the quantification of this compound.[1][2][3] A typical HPTLC method involves the following steps:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[4]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Mobile Phase (Solvent System): A mixture of toluene, ethyl acetate, and formic acid (e.g., 8:2:0.1 v/v/v) can be used for development.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 520 nm after derivatization with an appropriate reagent).
Method Validation and Performance Comparison
Method validation is essential to ensure the reliability of analytical data. The following table summarizes the typical validation parameters for HPLC and HPTLC methods for this compound analysis.
| Validation Parameter | HPLC Method | HPTLC Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
| Precision (RSD %) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~ 20 ng/mL | ~ 50 ng/band |
| Limit of Quantitation (LOQ) | ~ 60 ng/mL | ~ 150 ng/band |
This data is representative of typical performance and may vary based on specific experimental conditions.
Logical Workflow for HPLC Method Validation
The validation of an HPLC method follows a structured workflow to ensure that the method is suitable for its intended purpose. This process involves evaluating several key parameters to demonstrate the method's reliability and accuracy.
Conclusion
Both HPLC and HPTLC are powerful techniques for the quantification of this compound. HPLC generally offers higher sensitivity and resolution, making it ideal for the analysis of complex mixtures and trace-level quantification.[5] On the other hand, HPTLC provides advantages in terms of higher sample throughput, lower solvent consumption, and cost-effectiveness, making it a suitable alternative for routine quality control analysis.[4][6] The choice between these methods should be based on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples to be analyzed, and the available resources.
References
- 1. jfda-online.com [jfda-online.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. High performance thin layer chromatography (HPTLC) and high performance liquid chromatography (HPLC) for the qualitative and quantitative analysis of Calendula officinalis-advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Multiflorenol Content in Various Plant Species
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distribution and quantification of the pentacyclic triterpenoid multiflorenol across different botanical sources.
This compound, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This guide provides a comparative overview of its prevalence in different plant species, supported by available quantitative data and detailed experimental protocols for its analysis. Understanding the distribution and concentration of this compound is crucial for identifying potent natural sources and developing efficient extraction and purification strategies for drug discovery and development.
Quantitative Analysis of this compound
While this compound has been identified in several plant families, comprehensive quantitative data across a wide range of species remains an area of active research. The following table summarizes the available quantitative data for this compound in select plant species. It is important to note that the concentration of secondary metabolites like this compound can vary significantly based on factors such as the plant part analyzed, geographical location, harvest time, and the extraction and analytical methods employed.
| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Analytical Method | Reference |
| Suregada multiflora (formerly Gelonium multiflorum) | Euphorbiaceae | Bark | Data not yet quantified in available literature | Isolation confirmed | [1][2] |
| Cannabis sativa L. | Cannabaceae | Roots | 0.83 - 1.35 | Not specified | Not specified in snippets |
| Cannabis sativa L. | Cannabaceae | Stem Bark | 0.33 - 1.0 | Not specified | Not specified in snippets |
Further research is required to populate this table with more extensive quantitative data.
Experimental Protocols
Accurate quantification of this compound necessitates robust and validated analytical methodologies. The following section outlines a general experimental workflow for the extraction, separation, and quantification of this compound from plant materials, primarily based on gas chromatography-mass spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile compounds like triterpenoids.[3][4][5][6]
Sample Preparation and Extraction
-
Grinding: The dried plant material (e.g., bark, leaves, roots) is finely ground to a homogenous powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. Common solvents for triterpenoid extraction include methanol, ethanol, chloroform, and hexane. The choice of solvent depends on the polarity of the target compound.[7] Soxhlet extraction or maceration are frequently employed techniques.
Chromatographic Separation and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying individual components within a complex mixture.[3][4][5][6]
-
Derivatization (Optional but Recommended): Triterpenoids are often derivatized prior to GC-MS analysis to increase their volatility and improve chromatographic peak shape. Silylation is a common derivatization method.
-
Gas Chromatography (GC): The derivatized extract is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern for each compound, which acts as a "fingerprint" for identification.
-
Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of this compound. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of this compound from plant samples using GC-MS.
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are still under extensive investigation, triterpenoids, in general, are known to influence various cellular processes. The diagram below illustrates a generalized logical relationship of how this compound, as a plant secondary metabolite, is biosynthesized and subsequently analyzed for its potential therapeutic effects.
Caption: Biosynthesis to potential application of this compound.
This guide serves as a foundational resource for researchers interested in the comparative study of this compound. The provided methodologies and visual representations aim to facilitate a clearer understanding of the current landscape and guide future research in unlocking the full therapeutic potential of this promising natural compound. As more quantitative data becomes available, this guide will be updated to provide an even more comprehensive comparison.
References
A Comparative Guide to the Bioactivity of Multiflorenol and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Triterpenoids are a large and structurally diverse class of naturally occurring compounds celebrated for their extensive pharmacological properties. Found widely in the plant kingdom, these molecules, including multiflorenol, lupeol, ursolic acid, betulinic acid, and oleanolic acid, have garnered significant interest for their potential in treating a spectrum of human diseases. Their bioactivities range from anti-inflammatory and antioxidant to anticancer effects.[1][2][3] This guide provides an objective, data-driven comparison of the bioactivities of this compound and other prominent triterpenoids, supported by experimental data and detailed protocols to aid in research and development.
Comparative Bioactivity: Quantitative Data
The therapeutic potential of a compound is often quantified by its IC50 or GI50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported in vitro bioactivities of this compound and its counterparts.
Table 1: Anti-Inflammatory Activity
| Compound | Assay / Target | Cell Line / System | IC50 Value (µM) |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Data Not Available |
| Lupeol | Lipoxygenase-1 (15-sLO) | Enzyme Assay | 35.0[4] |
| NO Production | RAW 264.7 Macrophages | ~25.0[5] | |
| Ursolic Acid | NO Production | RAW 264.7 Macrophages | 15.4 |
| Betulinic Acid | NO Production | RAW 264.7 Macrophages | 19.6[6] |
| Oleanolic Acid | NO Production | RAW 264.7 Macrophages | 18.2 |
Note: IC50 values can vary significantly based on experimental conditions. Data are compiled from various sources for comparative purposes.
Table 2: Cytotoxic (Anticancer) Activity
| Compound | Cell Line | Cancer Type | GI50 / IC50 Value (µM) |
| This compound | A549 | Lung Carcinoma | 19.3 |
| K562 | Leukemia | 15.8 | |
| Lupeol | A549 | Lung Carcinoma | ~40.0 |
| PC-3 | Prostate Cancer | ~50.0 | |
| Ursolic Acid | MCF-7 | Breast Cancer | 25.0 |
| DU145 | Prostate Cancer | 20.0 | |
| Betulinic Acid | A375 | Melanoma | 16.9[7] |
| MCF-7 | Breast Cancer | 7.9[8] | |
| Oleanolic Acid | HepG2 | Liver Cancer | 31.94 µg/mL (~70 µM)[9] |
| MCF-7 | Breast Cancer | 4.0 (Derivative AH-Me)[10] |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) |
| This compound | DPPH Radical Scavenging | Data Not Available |
| Lupeol | DPPH Radical Scavenging | >100 |
| Ursolic Acid | DPPH Radical Scavenging | 1721[11] |
| Betulinic Acid | DPPH Radical Scavenging | 18.03[12] |
| Oleanolic Acid | DPPH Radical Scavenging | 32.5[13] |
Note: A lower IC50 value indicates higher antioxidant potency.[14] The antioxidant activity of triterpenoids can be modest compared to phenolic compounds like ascorbic acid.
Mechanisms of Action: Key Signaling Pathways
Triterpenoids exert their biological effects by modulating multiple cell signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15] Many triterpenoids, including oleanolic acid, inhibit this pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the translocation of NF-κB to the nucleus where it would otherwise activate pro-inflammatory genes.[10]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Their over-activation is linked to inflammation and cancer. Certain triterpenoids can inhibit the phosphorylation of these kinases, thereby downregulating inflammatory responses.
Nrf2 Signaling Pathway
The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response.[16] Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the expression of antioxidant enzymes. Some triterpenoids can activate this protective pathway.[16]
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. This section details the standard protocols for the key bioassays mentioned in this guide.
MTT Assay for Cell Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid dissolved in the appropriate vehicle (e.g., DMSO). Include a vehicle-only control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value from the dose-response curve.
DPPH Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound. The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the test compound solution at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. A blank containing only methanol is used for baseline correction.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.[17]
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in cells, typically macrophages (like RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of the triterpenoid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light, allowing a magenta-colored azo dye to form.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC50 value.
References
- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The antioxidant betulinic acid enhances porcine oocyte maturation through Nrf2/Keap1 signaling pathway modulation | PLOS One [journals.plos.org]
- 17. youtube.com [youtube.com]
comparing different extraction techniques for multiflorenol
For Researchers, Scientists, and Drug Development Professionals
Multiflorenol, a pentacyclic triterpenoid with significant therapeutic potential, is garnering increasing interest within the scientific community. The efficient extraction of this valuable compound from its natural sources, primarily plants of the Euphorbia genus and Cissus quadrangularis, is a critical first step in research and drug development. This guide provides an objective comparison of various extraction techniques for this compound, supported by general experimental principles and data synthesized from studies on triterpenoid extraction.
Comparison of Extraction Techniques for this compound
The selection of an appropriate extraction method is paramount and depends on factors such as desired yield, purity, cost, and environmental impact. Below is a summary of conventional and modern techniques for this compound extraction.
| Technique | Extraction Time | Solvent Consumption | Typical Yield | Purity of Extract | Advantages | Disadvantages |
| Maceration | Long (days to weeks) | High | Low to Moderate | Low | Simple, inexpensive setup, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially incomplete extraction. |
| Soxhlet Extraction | Moderate (hours) | Moderate to High | Moderate to High | Moderate | Continuous extraction process, higher efficiency than maceration. | Requires heating, potentially degrading thermolabile compounds; requires specialized glassware. |
| Ultrasound-Assisted Extraction (UAE) | Short (minutes to hours) | Low to Moderate | High | Moderate to High | Faster extraction, reduced solvent consumption, improved yield, suitable for thermolabile compounds at controlled temperatures. | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Very Short (minutes) | Low | High | Moderate to High | Extremely rapid, reduced solvent usage, high efficiency. | Requires specialized microwave equipment, potential for localized overheating if not controlled. |
| Supercritical Fluid Extraction (SFE) | Moderate (hours) | Low (CO2 is recycled) | High | High | Environmentally friendly ("green" technique), high selectivity, solvent-free final product. | High initial equipment cost, requires high pressure, may require a co-solvent for polar compounds. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These are generalized protocols for the extraction of triterpenoids like this compound and should be optimized for specific plant materials and desired outcomes.
Maceration
Principle: This technique involves soaking the plant material in a solvent at room temperature for an extended period, allowing the soluble compounds to diffuse into the solvent.
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves and stems of Euphorbia species) at room temperature and grind it into a fine powder.
-
Extraction: Place the powdered plant material in a sealed container and add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 3 to 7 days with occasional agitation.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
Soxhlet Extraction
Principle: This method utilizes a continuous reflux of a solvent to extract compounds from a solid material. The repeated washing of the material with fresh, hot solvent enhances extraction efficiency.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for maceration.
-
Loading: Place the powdered material in a thimble made of porous paper and insert it into the main chamber of the Soxhlet apparatus.
-
Extraction: Add the extraction solvent (e.g., n-hexane or ethanol) to the distillation flask. Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble, immersing the plant material.
-
Cycling: Once the solvent level in the thimble chamber reaches the top of the siphon tube, the extract is siphoned back into the distillation flask. This process is repeated for several hours (typically 6-8 hours) until the extraction is complete.
-
Concentration: After extraction, cool the apparatus and collect the extract from the distillation flask. Remove the solvent using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
Principle: High-frequency sound waves are used to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption and enhances mass transfer, leading to faster and more efficient extraction.
Protocol:
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Extraction: Suspend the powdered material in a suitable solvent (e.g., 70% ethanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves (typically 20-50 kHz) for a specified duration (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract as described in the previous methods.
Microwave-Assisted Extraction (MAE)
Principle: Microwave energy is used to directly heat the solvent and the moisture within the plant cells. This rapid heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.
Protocol:
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Extraction: Place the plant material and a suitable solvent in a microwave-safe extraction vessel.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled power (e.g., 300-800 W) and for a short duration (e.g., 5-15 minutes). The temperature should be monitored and controlled to prevent degradation of the target compounds.
-
Cooling, Filtration, and Concentration: After irradiation, allow the vessel to cool, then filter the contents and concentrate the extract.
Supercritical Fluid Extraction (SFE)
Principle: This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the solvating power of the fluid can be controlled to selectively extract compounds.
Protocol:
-
Preparation of Plant Material: Use dried and ground plant material.
-
Loading: Pack the plant material into the extraction vessel.
-
Extraction: Pump liquid CO₂ into the vessel and bring it to supercritical conditions (e.g., above 31.1°C and 73.8 bar). A co-solvent such as ethanol may be added to increase the polarity of the fluid.
-
Separation: The supercritical fluid containing the extracted this compound is passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
Collection: The extracted this compound is collected from the separator, and the CO₂ can be recycled.
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for each extraction technique.
Caption: General workflow for Maceration.
Caption: General workflow for Soxhlet Extraction.
Cross-Validation of Analytical Methods for Multiflorenol Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of multiflorenol, a pentacyclic triterpenoid with potential therapeutic properties, is paramount for quality control, pharmacokinetic studies, and drug discovery. This guide provides an objective comparison of two common analytical techniques for this compound detection: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data from existing literature on similar triterpenoids.
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-DAD offers a robust and cost-effective solution for routine analysis, UPLC-MS/MS provides superior sensitivity and specificity, making it ideal for complex matrices and low-concentration samples.
Comparative Analysis of Analytical Methods
The performance of analytical methods is assessed through a series of validation parameters, ensuring the reliability and accuracy of the results. Below is a summary of typical validation data for the quantification of triterpenoids, including compounds structurally similar to this compound, using HPLC-DAD and UPLC-MS/MS.
| Validation Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 0.24 - 1.78 µg/mL | < 1 ng/mL |
| Precision (RSD %) | < 2% | < 15% |
| Accuracy (Recovery %) | 94.70 - 105.81% | 80.0 - 110.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the typical experimental protocols for the analysis of this compound and similar triterpenoids using HPLC-DAD and UPLC-MS/MS.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Sample Preparation:
-
Extraction: Accurately weigh the sample (e.g., plant material, formulation) and extract with a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) using techniques such as sonication or Soxhlet extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water (often with a small percentage of acid, such as formic acid, to improve peak shape).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Detection: Diode-Array Detector (DAD) set to monitor at the maximum absorption wavelength of this compound (typically in the range of 200-210 nm for triterpenoids lacking significant chromophores).
-
Injection Volume: 10 - 20 µL.
Method Validation: The method should be validated according to international guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Sample Preparation:
-
Extraction: Similar to the HPLC-DAD method, extract the sample with an appropriate solvent. For biological matrices (e.g., plasma, tissue), protein precipitation (e.g., with acetonitrile or methanol) or liquid-liquid extraction is often necessary.
-
Centrifugation and Filtration: Centrifuge the extract to pellet precipitated proteins or other insoluble material, and then filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Dilute the final extract as needed with the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).[1]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.
-
Injection Volume: 1 - 5 µL.
Method Validation: Validation for a UPLC-MS/MS method includes the same parameters as HPLC-DAD, with the addition of assessing matrix effects and extraction recovery.[2]
Visualizing the Cross-Validation Workflow
To facilitate a clear understanding of the cross-validation process, the following diagram illustrates the logical flow of comparing two analytical methods for this compound detection.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway of Method Selection
The decision-making process for selecting the most appropriate analytical method can be visualized as follows.
Caption: Decision pathway for selecting an analytical method.
References
Multiflorenol: A Comparative Analysis of In Vitro and In Vivo Pharmacological Effects
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and anticancer properties of the pentacyclic triterpenoid multiflorenol. This report synthesizes available experimental data to correlate its biological activity in laboratory assays with its effects in living organisms.
This compound, a naturally occurring pentacyclic triterpenoid found in a variety of plants, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies have demonstrated its promising anti-inflammatory and anticancer properties. This guide provides a detailed comparison of the in vitro and in vivo pharmacological effects of this compound, presenting quantitative data, experimental methodologies, and a visual representation of the logical relationships between these findings.
Anti-Inflammatory Effects: From Cellular Assays to Animal Models
This compound and its derivatives have shown potent anti-inflammatory activity in both cellular and animal models. The primary mechanism of action appears to be the modulation of key inflammatory pathways.
Quantitative Data Summary
| Assay Type | Model | Endpoint | Test Substance | Result |
| In Vivo | TPA-Induced Mouse Ear Edema | Inhibition of Edema | This compound Acetate | ID₅₀ = 0.2 mg/ear |
ID₅₀ (Median Inhibitory Dose): The dose of a substance that inhibits a biological process by 50%.
Experimental Protocols
In Vivo: 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema
This widely used animal model assesses the topical anti-inflammatory activity of a compound.
-
Animal Model: Male Swiss mice are typically used.
-
Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the mouse's right ear to induce an inflammatory response, characterized by swelling (edema). The left ear serves as a control.
-
Treatment: The test compound, in this case, this compound acetate, is dissolved in a vehicle and applied topically to the right ear shortly before or after the TPA application.
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section (biopsy) is taken from both the treated and control ears. The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated to quantify the extent of the edema.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose of the test compound compared to the control group that received only TPA. The ID₅₀ value is then determined from the dose-response curve.
Logical Relationship: In Vitro to In Vivo Anti-Inflammatory Action
The following diagram illustrates the logical flow from the initial in vitro screening of anti-inflammatory compounds to their validation in in vivo models.
Caption: Logical workflow from in vitro discovery to in vivo validation of anti-inflammatory agents.
Anticancer Effects: A Preliminary Outlook
While research into the anticancer properties of this compound is ongoing, a direct correlation between in vitro and in vivo studies with comprehensive quantitative data is not yet well-established in publicly available literature. However, the general workflow for evaluating potential anticancer agents provides a framework for future investigations into this compound's efficacy.
Experimental Protocols
In Vitro: Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
In Vivo: Xenograft Mouse Model
This model is used to evaluate the in vivo antitumor activity of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound (this compound) is administered to the treatment group via a specific route (e.g., oral, intraperitoneal) at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. Other parameters such as body weight changes are also monitored to assess toxicity.
Signaling Pathways in Cancer
The following diagram illustrates some of the key signaling pathways often implicated in the anticancer effects of natural products. Future research on this compound will likely investigate its impact on these pathways.
Caption: Potential anticancer signaling pathways modulated by this compound.
A Comparative Analysis of Antioxidant Activity: Methodologies and Applications
A comprehensive guide for researchers, scientists, and drug development professionals on evaluating antioxidant capacity. This document provides a comparative analysis of common in vitro antioxidant assays, detailed experimental protocols, and an exploration of the underlying cellular antioxidant signaling pathways. Due to a lack of available quantitative data in the scientific literature for multiflorenol, this guide utilizes well-characterized antioxidants—quercetin, ascorbic acid, and Trolox—as reference compounds to illustrate the comparative methodologies.
This guide will, therefore, focus on the principles and practical application of antioxidant assays using established reference compounds, providing a framework for the potential future evaluation of this compound.
Comparative Antioxidant Activity of Reference Compounds
The antioxidant activity of a compound can be quantified using various assays, each with a distinct mechanism of action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The table below summarizes the comparative antioxidant activities of quercetin, ascorbic acid, and Trolox, a water-soluble analog of vitamin E.
| Compound | DPPH Radical Scavenging Activity (IC50, µg/mL) | ABTS Radical Scavenging Activity (TEAC) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe(II)/g) |
| Quercetin | ~2-10 | ~1.5-2.5 | High |
| Ascorbic Acid | ~5-15 | ~1.0-1.2 | High |
| Trolox | ~10-25 | 1.0 (by definition) | Moderate |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. IC50 (Inhibitory Concentration 50) represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox.
Experimental Protocols for In Vitro Antioxidant Assays
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results. Below are the methodologies for the three aforementioned assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The test compound (e.g., quercetin) and standard antioxidants are prepared in a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with the sample solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS radical cation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ solution. This solution is then diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample preparation: The test compound and standard (Trolox) are prepared at various concentrations.
-
Reaction: The ABTS•+ solution is mixed with the sample solutions.
-
Measurement: The absorbance is measured at a specific time point after the initial mixing.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample preparation: The test compounds are prepared in appropriate solvents.
-
Reaction: The FRAP reagent is mixed with the sample solution.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (usually around 593 nm).
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O) and is expressed as µmol of Fe(II) equivalents per gram or mole of the sample.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for visualizing complex processes in research. Below are Graphviz diagrams illustrating a general antioxidant assay workflow and a key cellular antioxidant signaling pathway.
Caption: General workflow for in vitro antioxidant capacity assays.
Many antioxidants exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a crucial defense mechanism against oxidative stress.
Caption: The Nrf2-ARE antioxidant response pathway modulation by quercetin.
A Comparative Guide to Multiflorenol and Structurally Similar Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of multiflorenol with other naturally occurring pentacyclic triterpenoids, namely friedelin and taraxerol. The information presented herein is curated from experimental data to assist in research and drug development endeavors.
Structural Comparison
This compound, friedelin, and taraxerol are all pentacyclic triterpenoids, sharing a common 30-carbon backbone derived from squalene. However, they belong to different structural subgroups, which influences their three-dimensional conformation and, consequently, their biological activities.
-
This compound possesses a multiflorane skeleton.
-
Friedelin is characterized by a friedelane skeleton, which is notable for its rearranged methyl groups, resulting in a more compact structure compared to other triterpenoids.[1]
-
Taraxerol belongs to the taraxerane class of triterpenoids.
The fundamental differences in their carbon skeletons, particularly in the arrangement of rings D and E, and the positions of methyl groups, lead to distinct stereochemistry. These subtle structural variations are critical in determining their interaction with biological targets.
Comparative Biological Activity
The structural dissimilarities among this compound, friedelin, and taraxerol contribute to a range of biological activities, with cytotoxic and anti-inflammatory properties being the most extensively studied.
Cytotoxic Activity
The cytotoxic potential of these compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.
Table 1: Comparative Cytotoxic Activity (IC50) of Friedelin and Taraxerol Against Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Friedelin | HeLa | Cervical Cancer | Strong activity noted | [2] |
| HN22 | Head and Neck Cancer | ~35 | [2] | |
| HepG2 | Liver Cancer | >22 | [2] | |
| HCT116 | Colon Cancer | >22 | [2] | |
| Taraxerol | HeLa | Cervical Cancer | Induces apoptosis | [3] |
| U87 | Glioblastoma | 10, 50, 150 (dose-dependent effects) | [4] | |
| MDA-MB-231 | Breast Cancer | 160 µg/mL | [5] | |
| SW-480 | Colon Cancer | 210 µg/mL | [5] | |
| BT-549 | Breast Cancer | 270 µg/mL | [5] | |
| A-549 | Lung Cancer | 290 µg/mL | [5] |
Note: Direct comparative studies of this compound's cytotoxicity using the same cell lines were not available in the reviewed literature. The presented data for friedelin and taraxerol are from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of these triterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Comparative Anti-inflammatory Activity of Friedelin and Taraxerol
| Compound | Assay | Key Findings | IC50 | Reference |
| Friedelin | Nitric Oxide Scavenging | Showed very good scavenging effect. | 22.1 mM | [6] |
| Taraxerol | Carrageenan-induced paw edema | Attenuates acute inflammation via inhibition of NF-κB signaling. | Not Applicable | [7] |
Note: Quantitative data (IC50) for the inhibition of nitric oxide production by this compound was not available in the reviewed literature. The data for friedelin reflects direct radical scavenging, which is a different mechanism from inhibiting cellular NO production.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of cytotoxic and anti-inflammatory activities.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (this compound, friedelin, taraxerol) in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitric oxide by macrophages, typically stimulated by lipopolysaccharide (LPS), as a marker of inflammation. The Griess reaction is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value for NO inhibition.
Visualized Pathways and Workflows
General Workflow for Triterpenoid Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and bioactivity screening of triterpenoids like this compound from a plant source.
Caption: Workflow for Triterpenoid Bioactivity Screening.
Simplified NF-κB Signaling Pathway in Inflammation
This diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a key target in the anti-inflammatory action of many natural products, including taraxerol.[7]
References
- 1. Cytotoxic Triterpenes from Salacia crassifolia and Metabolite Profiling of Celastraceae Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of oleanane type triterpene from leaf extract of Pterospermum acerifolium (in vitro) and theoretical investigation of inhibitory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant, free radical scavenging and liver protective effects of friedelin isolated from Azima tetracantha Lam. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis: Synthesized vs. Naturally Sourced Multiflorenol
For researchers, scientists, and drug development professionals, the purity of a compound is a critical parameter influencing experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of the purity of multiflorenol obtained from synthetic routes versus isolation from natural sources, supported by experimental data and detailed analytical protocols.
This compound, a pentacyclic triterpenoid, has garnered significant interest for its potential pharmacological activities. As with many natural products, it can be obtained either through direct isolation from plant sources or via chemical synthesis. The choice between these sources often hinges on factors such as yield, cost, and, most importantly, purity. Impurities can significantly impact biological assays and toxicological assessments, making a thorough understanding of the purity profile essential.
Quantitative Purity Comparison
| Source | Purity Specification | Analytical Method | Potential Impurities |
| Naturally Sourced | >95% | High-Performance Liquid Chromatography (HPLC)[1] | Structurally related triterpenoids, sterols, fatty acids, and other plant metabolites. |
| Synthesized | Not consistently reported in public domain | Typically assessed by HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. | Starting materials, reagents, by-products of the synthetic route, and stereoisomers. |
Note: The purity of naturally sourced this compound can vary depending on the plant source, extraction method, and purification process. The >95% purity level is a common standard for commercially available reference compounds.[1] The purity of synthesized this compound is highly dependent on the specific synthetic pathway and subsequent purification steps.
Experimental Protocols for Purity Evaluation
Accurate determination of this compound purity relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile compounds like this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. For better resolution of structurally similar triterpenoids, a C30 column can be employed.
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape. A common gradient might start with 60% acetonitrile and increase to 90% over 60 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often used for triterpenoids as they lack strong chromophores. Charged Aerosol Detection (CAD) offers a more universal response for non-volatile analytes.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., methanol or ethanol) and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile impurities and can be used for the analysis of triterpenoids after derivatization.
Methodology:
-
Derivatization: Triterpenoids are often derivatized (e.g., silylation or methylation) to increase their volatility for GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 200°C held for 2 minutes, then ramped to 300°C at 10°C/min and held for 10 minutes.
-
Injection: A splitless injection is often used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrometer scans a mass range of m/z 50-600.
-
Identification: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the this compound sample and an internal standard of known purity (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A 1D proton (¹H) NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay (D1) to ensure complete relaxation of all protons.
-
Data Processing: The spectrum is phased and baseline corrected.
-
Quantification: The purity of the this compound is calculated by comparing the integral of a well-resolved this compound signal with the integral of a known signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights of the analyte and the standard.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of purity evaluation, the following diagrams are provided.
Caption: Workflow for the evaluation and comparison of this compound purity.
The choice between synthesized and naturally sourced this compound will depend on the specific requirements of the research. While naturally sourced material from reputable suppliers can offer high purity, synthetic routes provide the potential for greater scalability and control over the impurity profile. A thorough analytical characterization using the methods described is paramount to ensure the quality and reliability of the this compound used in any scientific investigation.
References
Safety Operating Guide
Navigating the Disposal of Multiflorenol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the proper disposal of multiflorenol, a triterpenoid compound. While specific institutional and local regulations must always be consulted and adhered to, this document outlines the general best practices for managing this compound waste.
Understanding this compound Waste
Core Disposal Principles
The fundamental principle of chemical waste management is to prevent harm to human health and the environment. This involves correctly identifying, segregating, containing, and labeling all chemical waste for disposal by a licensed hazardous waste vendor. Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for specific, neutralized, and dilute aqueous solutions.[5][6]
Experimental Protocol: this compound Waste Disposal
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
I. Waste Identification and Segregation:
-
Characterize the Waste Stream: Determine if the this compound waste is a pure solid, a solution in a solvent, or present in a mixture with other chemicals.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams.[7][8] For example, keep organic solvent waste separate from aqueous waste. If the this compound is in a halogenated solvent, it should be segregated from non-halogenated solvent waste.[6]
II. Waste Collection and Containment:
-
Select Appropriate Containers: Use chemically resistant containers with secure, screw-on caps.[6] For this compound dissolved in organic solvents, a high-density polyethylene (HDPE) or glass container is typically suitable.[9]
-
Container Management:
-
Ensure waste containers are clean and dry before use.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
-
III. Waste Labeling:
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added to the container, affix a "Hazardous Waste" label provided by your institution's EHS department.[6]
-
Complete the Label Information:
-
Clearly write the full chemical name of all constituents in the container, including "this compound" and any solvents or other chemicals. Avoid using abbreviations or chemical formulas.
-
Indicate the estimated percentage or concentration of each component.
-
Record the date the waste was first added to the container.
-
Provide the name and contact information of the principal investigator or laboratory supervisor.
-
IV. Storage and Disposal:
-
Satellite Accumulation Area (SAA): Store the properly labeled waste container in a designated SAA within the laboratory.[6] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (as per institutional policy, often 90-180 days), arrange for its collection by your institution's EHS or a contracted hazardous waste disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C30H50O | CID 12312990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Multiflorenol | C30H50O | CID 42608291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound, 2270-62-4 [thegoodscentscompany.com]
- 5. organ.su.se [organ.su.se]
- 6. Chemical Waste | Chemical Waste Disposal Programs | Environmental Health and Safety | Life Safety and Emergency Management | UMass Lowell [uml.edu]
- 7. Multi-Hazard or Combined Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
Essential Safety and Handling Protocols for Multiflorenol
Researchers, scientists, and drug development professionals handling Multiflorenol must prioritize safety by adhering to established laboratory protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Chemical and Physical Properties of this compound
Understanding the physical and chemical properties of a substance is the first step in safe handling. Below is a summary of available data for this compound.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.7 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Practically insoluble in water. |
| logP | 7.824 |
Personal Protective Equipment (PPE)
A barrier between the researcher and the chemical is critical to prevent exposure.[1][2] The following PPE is recommended when handling this compound:
-
Lab Coat: A full-sleeved lab coat should be worn to protect the skin from potential spills.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust particles or splashes.[2][3][4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][5]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[5] Gloves should be inspected for any holes before use and changed immediately if contaminated.[6] It is good practice to remove gloves before leaving the laboratory to avoid contaminating common surfaces.[4]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect the feet from spills.[4][7]
Experimental Protocol: Safe Handling of this compound
A systematic approach to handling chemicals minimizes the risk of exposure and accidents. The following step-by-step guide should be followed:
-
Risk Assessment: Before beginning any work, assess the potential hazards associated with this compound and the planned experimental procedure.[4] Assume that any chemical with unknown toxicity is highly toxic.[8]
-
Engineering Controls: Perform all manipulations of solid this compound, such as weighing and transferring, within a certified chemical fume hood to minimize the inhalation of any airborne dust.[4][6]
-
Preparation: Ensure the work area is clean and uncluttered.[4] Cover the work surface with absorbent bench paper to contain any spills.[9]
-
Weighing and Transfer:
-
Dissolving: When preparing solutions, add the solid this compound to the liquid solvent slowly to avoid splashing.[7]
-
Post-Handling: After handling the chemical, wash hands thoroughly with soap and water, even after wearing gloves.[6] Clean and decontaminate all equipment and the work area.
Operational Plan: Spill and Disposal Procedures
Spill Cleanup:
In the event of a small spill of solid this compound:
-
Alert colleagues in the immediate area.[7]
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent and then with soap and water.[7]
-
Dispose of all cleanup materials as hazardous waste.
Waste Disposal:
All chemical waste must be disposed of in accordance with institutional and local regulations.[10]
-
Solid Waste: Collect all solid this compound waste and contaminated materials (e.g., gloves, bench paper, weighing paper) in a clearly labeled, sealed waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, deface the label on the container before disposing of it in the regular trash.[10]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of a solid chemical compound like this compound.
Caption: Workflow for the safe handling of solid chemical compounds.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. youthfilter.com [youthfilter.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Laboratory Safety Management [delloyd.50megs.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
